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  • Product: 3-propyl-1H-indol-6-ol
  • CAS: 820960-40-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Propyl-1H-indol-6-ol – Structural Dynamics, Synthesis, and Pharmacological Profiling

Executive Summary As a Senior Application Scientist, I frequently encounter novel scaffolds that require rigorous physicochemical and synthetic profiling before they can be effectively utilized in drug discovery. 3-Propy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter novel scaffolds that require rigorous physicochemical and synthetic profiling before they can be effectively utilized in drug discovery. 3-Propyl-1H-indol-6-ol (CAS: 820960-40-5) is a highly specialized indole derivative characterized by a hydroxyl group at the C6 position and an aliphatic propyl chain at the C3 position [1].

The strategic placement of these functional groups creates a unique amphiphilic profile. The 6-hydroxyl moiety serves as a critical hydrogen-bond donor/acceptor, often mimicking endogenous neurotransmitters (like serotonin), while the 3-propyl chain significantly enhances the molecule's lipophilicity. This guide provides an in-depth, field-proven framework for the synthesis, analytical validation, and pharmacological application of this compound.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental physicochemical properties of 3-propyl-1H-indol-6-ol is the first step in predicting its behavior in biological assays and chromatographic systems. The addition of the 3-propyl group increases the partition coefficient (LogP), which directly influences membrane permeability and target receptor residence time.

Quantitative Data Summary
PropertyValueCausality / Implication for Research
Chemical Name 3-propyl-1H-indol-6-olStandard IUPAC nomenclature.
CAS Number 820960-40-5Unique identifier for procurement and safety data [1].
Molecular Formula C11H13NODictates exact mass for high-resolution MS.
Molecular Weight 175.23 g/mol Optimal size for small-molecule drug design (Rule of 5 compliant) [3].
SMILES OC1=CC2=C(C=C1)C(CCC)=CN2Useful for computationally predicting ADME properties.
Predicted LogP ~2.8 - 3.1Indicates good lipid bilayer penetration; dictates C18 column retention.
Topological Polar Surface Area 36.0 ŲHighly favorable for blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 2 Donors (OH, NH) / 1 Acceptor (OH)Critical for binding to the hydrophobic pockets of target proteins.

Pharmacological Relevance and Mechanistic Pathways

The 6-hydroxyindole core is not merely a structural curiosity; it is a biologically active pharmacophore. Recent metabolomic studies have identified 6-hydroxyindole derivatives as potent, endogenous long-lasting inhibitors of the OATP1B1 (Organic Anion Transporting Polypeptide 1B1) hepatic transporter [2].

Mechanism of Action: The OATP1B1 transporter is responsible for the hepatic uptake of various endogenous substrates and xenobiotics (e.g., statins). The incorporation of a 3-propyl chain into the 6-hydroxyindole core increases the hydrophobic surface area of the molecule. This modification enhances the binding affinity of the compound to the lipophilic pockets of OATP1B1, leading to competitive inhibition. Understanding this pathway is critical for researchers studying drug-drug interactions (DDIs) or designing novel transporter modulators.

Pathway Compound 3-Propyl-1H-indol-6-ol Inhibition Competitive Inhibition (Hydrophobic Pocket Binding) Compound->Inhibition binds to Receptor OATP1B1 Transporter (Hepatic Uptake) Outcome Altered Pharmacokinetics (Reduced Hepatic Clearance) Receptor->Outcome results in Inhibition->Receptor blocks Substrates Endogenous Substrates (e.g., Coproporphyrin-I) Substrates->Receptor normal uptake prevented

Fig 1. Pharmacological pathway of OATP1B1 competitive inhibition by 3-propyl-1H-indol-6-ol.

Advanced Synthetic Methodologies

Step-by-Step Protocol: Regioselective Synthesis

Step 1: Vilsmeier-Haack Formylation

  • Procedure: React 6-methoxyindole with Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF) at 0°C, then warm to room temperature.

  • Causality: The electron-rich nature of the indole C3 position makes it highly susceptible to electrophilic attack. The Vilsmeier-Haack reagent selectively formylates C3, blocking it from unwanted side reactions and setting up the carbon framework for the propyl chain.

Step 2: Wittig Olefination

  • Procedure: Treat the resulting 6-methoxy-1H-indole-3-carboxaldehyde with ethylidenetriphenylphosphorane (generated in situ from the phosphonium salt and NaHMDS) in THF at -78°C.

  • Causality: The Wittig reaction extends the carbon chain by two carbons, yielding a 3-(1-propenyl) intermediate. The low temperature prevents the degradation of the base-sensitive indole aldehyde.

Step 3: Catalytic Hydrogenation

  • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) for 4 hours.

  • Causality: This step reduces the alkene to a linear alkane. Using mild pressure (1 atm) ensures the aromatic indole ring remains untouched while selectively reducing the exocyclic double bond.

Step 4: Demethylation (Self-Validating Step)

  • Procedure: Dissolve the 3-propyl-6-methoxy-1H-indole in anhydrous Dichloromethane (DCM). Cool to -78°C. Dropwise add 3.0 equivalents of Boron tribromide (BBr₃).

  • Causality: Why BBr₃ at -78°C? Boron tribromide is a harsh Lewis acid. At room temperature, it can trigger electrophilic aromatic substitution or polymerization of the electron-rich indole core. By conducting the addition at -78°C, we kinetically favor the coordination of boron to the methoxy oxygen over ring degradation.

  • In-Process Control (IPC): Monitor the reaction via TLC or rapid LC-MS. The reaction is self-validating: do not quench until the methoxy peak completely disappears. Premature quenching results in inseparable mixtures of the starting material and the final product.

Synthesis A 6-Methoxyindole (Starting Material) B Vilsmeier-Haack Formylation A->B C 6-Methoxy-1H-indole- 3-carboxaldehyde B->C D Wittig Reaction (Ethylidene triphenylphosphorane) C->D E 3-(1-Propenyl)- 6-methoxy-1H-indole D->E F Catalytic Hydrogenation (H2, Pd/C) E->F G 3-Propyl-6-methoxy- 1H-indole F->G H Demethylation (BBr3, -78°C) G->H I 3-Propyl-1H-indol-6-ol (Target Compound) H->I

Fig 2. Step-by-step synthetic workflow for 3-propyl-1H-indol-6-ol with in-process controls.

Analytical Workflows for Structural Validation

To guarantee trustworthiness in your assays, the synthesized 3-propyl-1H-indol-6-ol must be rigorously characterized.

LC-MS/MS Protocol
  • Column: C18 Reverse-Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) / Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: Why use a gradient starting at 5% organic? The compound's LogP (~3.0) indicates strong retention on a C18 stationary phase. Starting with high aqueous content ensures polar impurities elute in the void volume, while the target compound focuses tightly on the column head, eluting sharply as the organic modifier increases. Formic acid promotes ionization of the indole nitrogen, yielding a strong [M+H]⁺ peak at m/z 176.1.

Nuclear Magnetic Resonance (NMR) Protocol
  • Solvent: DMSO-d₆.

  • Causality: Why DMSO-d₆ instead of CDCl₃ or CD₃OD? The 6-OH and indole NH protons will rapidly exchange with deuterium in protic solvents like CD₃OD, making them invisible on the spectrum. DMSO-d₆ prevents this exchange, allowing clear observation of the broad singlets for the indole NH (~10.5 ppm) and the phenolic OH (~8.8 ppm), which are critical for confirming the success of the demethylation step.

References

  • BRENDA Enzyme Database. "Information on EC 7.6.2.3 - ABC-type glutathione-S-conjugate transporter and Organism(s) Homo sapiens." BRENDA, [Link]

Exploratory

Unraveling the In Vitro Mechanism of Action of 3-Propyl-1H-indol-6-ol: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides an in-depth exploration of the putative in vitro mechanism of action of the novel small molecule, 3-propyl-1H-indol-6-ol. While direct experimental data on this specific compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the putative in vitro mechanism of action of the novel small molecule, 3-propyl-1H-indol-6-ol. While direct experimental data on this specific compound is nascent, this document synthesizes current research on structurally related indole derivatives to construct a scientifically grounded hypothesis of its biological activities. We postulate a multi-faceted mechanism centered on the inhibition of the hepatic uptake transporter OATP1B1, modulation of the inflammatory enzyme myeloperoxidase (MPO), and potential neuroprotective effects through the suppression of ferroptosis and oxidative stress. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Modifications to the indole ring system can profoundly influence the pharmacological profile, leading to compounds with anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4][5][6][7] The subject of this guide, 3-propyl-1H-indol-6-ol, combines two key structural features: a hydroxyl group at the 6-position and a propyl chain at the 3-position. This unique combination suggests the potential for distinct and therapeutically relevant mechanisms of action.

Proposed Mechanism of Action: A Tripartite Hypothesis

Based on the structure of 3-propyl-1H-indol-6-ol and the known activities of its constituent pharmacophores, we propose a tripartite mechanism of action:

  • Inhibition of Organic Anion Transporting Polypeptide 1B1 (OATP1B1): The 6-hydroxyindole core is a known endogenous inhibitor of OATP1B1, a crucial transporter for the hepatic uptake of various drugs and endogenous compounds.

  • Modulation of Myeloperoxidase (MPO) Activity: The 3-propyl substituent is structurally similar to indole-3-propionate, a known inhibitor of the pro-inflammatory enzyme myeloperoxidase.

  • Neuroprotection via Inhibition of Ferroptosis and Oxidative Stress: Hydroxyindoles as a class have demonstrated the ability to inhibit ferroptosis, a form of iron-dependent cell death implicated in neurodegenerative diseases.

The following sections will delve into the experimental evidence supporting each of these proposed mechanisms.

Inhibition of OATP1B1: A Gateway to Modulating Drug Disposition

The hepatic uptake transporter OATP1B1 plays a critical role in the disposition of a wide range of drugs, including statins, and endogenous compounds.[8] Inhibition of OATP1B1 can lead to significant drug-drug interactions.

Key Evidence:

  • 6-Hydroxyindole as an Endogenous OATP1B1 Inhibitor: In vitro studies using HEK293 cells overexpressing OATP1B1 have demonstrated that 6-hydroxyindole is a long-lasting inhibitor of this transporter.[9] Preincubation with 6-hydroxyindole was found to reduce the uptake of the OATP1B1 substrate estrone-3-sulfate, with the effect persisting even after the inhibitor was removed.[9] This suggests a mechanism that goes beyond simple competitive inhibition.

Proposed Role of the 3-Propyl Group:

While the 6-hydroxy group is the primary driver of OATP1B1 inhibition, the lipophilic 3-propyl chain may enhance the compound's affinity for the transporter's binding pocket, potentially leading to a more potent or prolonged inhibitory effect compared to the parent 6-hydroxyindole.

Experimental Protocol: In Vitro OATP1B1 Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory potential of 3-propyl-1H-indol-6-ol on OATP1B1-mediated transport.

Materials:

  • HEK293 cells stably expressing OATP1B1 (and mock-transfected control cells)

  • [3H]-Estrone-3-sulfate (probe substrate)

  • 3-propyl-1H-indol-6-ol

  • Rifampicin (positive control inhibitor)

  • Cell culture medium and reagents

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed HEK293-OATP1B1 and mock cells in 24-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 3-propyl-1H-indol-6-ol or rifampicin for 30 minutes.

  • Uptake Assay: Initiate uptake by adding [3H]-estrone-3-sulfate to the wells and incubate for 5 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells with ice-cold buffer.

  • Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Data Presentation:

CompoundTargetAssayIC50 (µM)
3-propyl-1H-indol-6-olOATP1B1[3H]-Estrone-3-sulfate uptakeTo be determined
RifampicinOATP1B1[3H]-Estrone-3-sulfate uptakeReference value

Modulation of Myeloperoxidase: An Anti-Inflammatory Avenue

Myeloperoxidase (MPO) is a key enzyme in neutrophils that generates hypochlorous acid, a potent pro-inflammatory oxidant.[10][11] Inhibition of MPO is a promising strategy for mitigating inflammatory tissue damage.

Key Evidence:

  • Indole-3-propionate as an MPO Inhibitor: Microbiota-derived indole-3-propionate has been identified as a potent and selective inhibitor of MPO.[10][12] It has been shown to block the chlorinating activity of MPO, thereby reducing the production of damaging reactive oxygen species.[10][12]

Proposed Role of 3-Propyl-1H-indol-6-ol:

The 3-propyl group of 3-propyl-1H-indol-6-ol is a close structural analog of the propionate side chain of indole-3-propionate. This suggests that it may also fit into the active site of MPO and inhibit its enzymatic activity. The 6-hydroxy group could further contribute to the antioxidant properties of the molecule, working in concert with MPO inhibition to reduce oxidative stress.

Experimental Protocol: In Vitro Myeloperoxidase Inhibition Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of 3-propyl-1H-indol-6-ol on MPO activity.

Materials:

  • Human myeloperoxidase (MPO)

  • Taurine

  • Hydrogen peroxide (H2O2)

  • 5-Thio-2-nitrobenzoic acid (TNB)

  • 3-propyl-1H-indol-6-ol

  • Known MPO inhibitor (e.g., 4-aminobenzoic acid hydrazide)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing MPO, taurine, and the test compound in a 96-well plate.

  • Initiation: Start the reaction by adding H2O2.

  • Detection: After a set incubation time, add TNB to measure the amount of taurine chloramine produced.

  • Absorbance Reading: Measure the absorbance at 412 nm.

  • Data Analysis: Calculate the percentage of MPO inhibition and determine the IC50 value.

Data Presentation:

CompoundTargetAssayIC50 (µM)
3-propyl-1H-indol-6-olMPOTaurine ChlorinationTo be determined
4-Aminobenzoic acid hydrazideMPOTaurine ChlorinationReference value

Neuroprotection: Combating Ferroptosis and Oxidative Stress

Neurodegenerative diseases are often characterized by neuronal cell death and oxidative stress. Ferroptosis, an iron-dependent form of programmed cell death, has emerged as a key player in these pathologies.

Key Evidence:

  • Hydroxyindoles as Ferroptosis Inhibitors: Recent studies have identified hydroxyindoles as a novel class of ferroptosis inhibitors.[13] Both 3-hydroxyindole and 6-hydroxyindole have been shown to protect neuronal cultures from ferroptosis induced by various agents.[13]

  • Antioxidant Properties of Indole Derivatives: The indole nucleus is known to possess antioxidant properties, and various indole derivatives have demonstrated neuroprotective effects against oxidative stress and amyloid-beta-induced toxicity in neuroblastoma cells.[4][14]

Proposed Mechanism for 3-Propyl-1H-indol-6-ol:

The 6-hydroxy group on the indole ring of 3-propyl-1H-indol-6-ol is likely the key functional group responsible for its anti-ferroptotic and antioxidant activities. The hydroxyl group can act as a radical scavenger, neutralizing reactive oxygen species that drive lipid peroxidation and ferroptosis. The 3-propyl group may modulate the compound's lipophilicity, influencing its ability to cross cell membranes and reach intracellular targets.

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of 3-propyl-1H-indol-6-ol to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Hydrogen peroxide (H2O2) or a ferroptosis inducer (e.g., erastin)

  • 3-propyl-1H-indol-6-ol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of 3-propyl-1H-indol-6-ol for 24 hours.

  • Induction of Cell Death: Add H2O2 or erastin to the wells to induce oxidative stress or ferroptosis and incubate for another 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

TreatmentConcentration (µM)Cell Viability (%)
Control-100
H2O2/ErastinXTo be determined
3-propyl-1H-indol-6-ol + H2O2/ErastinYTo be determined

Signaling Pathways and Workflow Visualization

To visualize the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

OATP1B1_Inhibition cluster_membrane Hepatocyte Membrane cluster_extracellular Bloodstream cluster_intracellular Hepatocyte OATP1B1 OATP1B1 Transporter Metabolism Metabolism OATP1B1->Metabolism Drug Drug (e.g., Statin) Drug->OATP1B1 Uptake Compound 3-Propyl-1H-indol-6-ol Compound->OATP1B1 Inhibition

Caption: Proposed inhibition of MPO by 3-propyl-1H-indol-6-ol, leading to reduced inflammation.

Experimental Workflow: In Vitro Screening Cascade

Workflow Start 3-Propyl-1H-indol-6-ol Assay1 OATP1B1 Inhibition Assay Start->Assay1 Assay2 MPO Inhibition Assay Start->Assay2 Assay3 Neuroprotection Assay (MTT) Start->Assay3 Result1 IC50 vs. OATP1B1 Assay1->Result1 Result2 IC50 vs. MPO Assay2->Result2 Result3 EC50 for Neuroprotection Assay3->Result3 Analysis Mechanism of Action Hypothesis Result1->Analysis Result2->Analysis Result3->Analysis

Sources

Foundational

3-propyl-1H-indol-6-ol receptor binding affinity profile

An In-Depth Technical Guide to the Investigational Receptor Binding Affinity Profile of 3-propyl-1H-indol-6-ol For distribution to researchers, scientists, and drug development professionals. Abstract This technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Investigational Receptor Binding Affinity Profile of 3-propyl-1H-indol-6-ol

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates the predicted receptor binding affinity profile of the novel compound, 3-propyl-1H-indol-6-ol. In the absence of direct empirical data, this document leverages extensive structure-activity relationship (SAR) analysis of analogous indole-based compounds to construct a scientifically-grounded hypothesis of its likely molecular targets. We predict that 3-propyl-1H-indol-6-ol will exhibit significant affinity for serotonergic (5-HT) and melatonergic (MT) receptors. This guide provides a comprehensive theoretical framework, including detailed protocols for in-vitro validation and a review of the associated signaling pathways, to empower researchers to empirically test these predictions.

Introduction and Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous ligands and therapeutic agents. Its unique electronic and steric properties allow for diverse interactions with a range of biological targets. The compound 3-propyl-1H-indol-6-ol presents an intriguing molecular architecture, combining the foundational indole nucleus with a C3-propyl chain and a C6-hydroxyl group. While this specific molecule is not extensively characterized in the public domain, its structural motifs suggest a high probability of interaction with receptors that recognize endogenous indoleamines like serotonin and melatonin. This guide aims to provide a predictive analysis of its binding profile to stimulate and inform future pharmacological investigation.

Structural Analysis and Pharmacophore Hypothesis

The predicted bioactivity of 3-propyl-1H-indol-6-ol can be inferred by dissecting its key structural features:

  • The 1H-Indole Core: This bicyclic aromatic system is a critical pharmacophoric element for binding to serotonin and melatonin receptors. The indole nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring ligands within the binding pockets of these receptors.[1]

  • The 3-Propyl Substituent: Alkyl chains at the C3 position of the indole ring are well-tolerated by several G protein-coupled receptors (GPCRs). The length and conformation of this chain can significantly influence binding affinity and selectivity. For instance, in some classes of melatonergic ligands, extending an acetyl group to a propionyl group can enhance binding affinity.

  • The 6-Hydroxy Substituent: The position of hydroxyl or methoxy groups on the indole ring is a key determinant of affinity for melatonin and serotonin receptors. While a 5-methoxy group is optimal for melatonin receptor binding, substitutions at other positions, such as the 6-position, can modulate affinity and selectivity.[2] The hydroxyl group can serve as both a hydrogen bond donor and acceptor, potentially forming key interactions with receptor residues.

Based on these features, it is hypothesized that 3-propyl-1H-indol-6-ol will primarily target the serotonin 1A (5-HT1A) and melatonin (MT1 and MT2) receptors.

Predicted Receptor Binding Profile: A Structure-Activity Relationship (SAR) Perspective

The following sections delve into the predicted interactions of 3-propyl-1H-indol-6-ol with its most probable receptor targets, supported by data from structurally related compounds.

Serotonin 5-HT1A Receptor

The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants. Ligands for this receptor typically feature an aromatic group and a protonatable nitrogen atom, connected by a flexible linker.[3] 3-propyl-1H-indol-6-ol fits this general pharmacophore. The indole ring serves as the aromatic moiety, and while it lacks the typical terminal basic amine of many high-affinity 5-HT1A ligands, the overall structure warrants investigation.

Melatonin MT1 and MT2 Receptors

The structural similarity of 3-propyl-1H-indol-6-ol to melatonin (N-acetyl-5-methoxytryptamine) strongly suggests potential affinity for MT1 and MT2 receptors. Key SAR insights for melatonergic ligands include:

  • The indole nucleus is a cornerstone for binding.[4]

  • A methoxy group at the 5-position is ideal, but other substitutions are tolerated and can influence selectivity.[2] The 6-hydroxy group of our compound of interest may play a similar role in hydrogen bonding.

  • Modifications to the C3 side chain are critical for affinity and efficacy.[4]

The affinity of 3-propyl-1H-indol-6-ol for MT1 and MT2 receptors will likely be influenced by how the 3-propyl and 6-hydroxy groups interact with the specific amino acid residues within the binding pockets of these receptor subtypes.

Summary of Binding Affinities of Structurally Related Compounds

To provide a quantitative basis for our predictions, the following table summarizes the binding affinities of several indole derivatives for the proposed target receptors.

Compound NameReceptor TargetKᵢ (nM)Reference
5-{4-[4-(5-Cyano-3-indolyl)butyl]-1-piperazinyl}benzofuran-2-carboxamide5-HT1A0.2[5]
8-OH-DPAT5-HT1A0.9[6]
MelatoninMT1~1[7]
MelatoninMT2~1[7]
2-IodomelatoninMT1/MT2High Affinity[8]
AgomelatineMT10.1[9]
AgomelatineMT20.12[9]

Note: This table provides context from related compounds and does not represent experimental data for 3-propyl-1H-indol-6-ol.

Experimental Protocols for Determining Binding Affinity

To empirically validate the predicted binding profile of 3-propyl-1H-indol-6-ol, a competitive radioligand binding assay is the gold standard.[10][11][12] The following protocols are provided as a guide for researchers.

General Radioligand Binding Assay Workflow

The fundamental principle of this assay is to measure the ability of the test compound (3-propyl-1H-indol-6-ol) to displace a radiolabeled ligand with known high affinity for the target receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing target receptor) Total_Binding Total Binding (Membranes + Radioligand) Membrane_Prep->Total_Binding Nonspecific_Binding Nonspecific Binding (Membranes + Radioligand + excess unlabeled ligand) Membrane_Prep->Nonspecific_Binding Competitive_Binding Competitive Binding (Membranes + Radioligand + Test Compound) Membrane_Prep->Competitive_Binding Radioligand_Prep Radioligand Preparation (e.g., [3H]8-OH-DPAT for 5-HT1A or 2-[125I]Iodomelatonin for MT1/MT2) Radioligand_Prep->Total_Binding Radioligand_Prep->Nonspecific_Binding Radioligand_Prep->Competitive_Binding Test_Compound_Prep Test Compound Dilutions (3-propyl-1H-indol-6-ol) Test_Compound_Prep->Competitive_Binding Filtration Rapid Filtration (to separate bound from free radioligand) Total_Binding->Filtration Nonspecific_Binding->Filtration Competitive_Binding->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation IC50_Determination IC50 Determination (Non-linear regression) Scintillation->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: General workflow for a competitive radioligand binding assay.

Protocol: 5-HT1A Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of 3-propyl-1H-indol-6-ol for the human 5-HT1A receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [³H]8-OH-DPAT.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.[13]

    • Non-specific determinant: 10 µM Serotonin.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration that yields adequate signal-to-noise.

    • Assay Setup (in a 96-well plate):

      • Total Binding: Add membranes, [³H]8-OH-DPAT (at a concentration near its Kₑ), and assay buffer.

      • Non-specific Binding: Add membranes, [³H]8-OH-DPAT, and 10 µM Serotonin.

      • Competitive Binding: Add membranes, [³H]8-OH-DPAT, and serial dilutions of 3-propyl-1H-indol-6-ol.

    • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[6][14]

    • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

    • Data Analysis: Calculate the specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol: Melatonin MT1/MT2 Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of 3-propyl-1H-indol-6-ol for human MT1 and MT2 receptors.

  • Materials:

    • Cell membranes from cells stably expressing either human MT1 or MT2 receptors.

    • Radioligand: 2-[¹²⁵I]-iodomelatonin.[10][12]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[10]

    • Non-specific determinant: 10 µM Melatonin.

    • Glass fiber filters, scintillation cocktail, and counter.

  • Procedure:

    • Membrane Preparation: As described for the 5-HT1A assay.

    • Assay Setup: Similar to the 5-HT1A assay, but using 2-[¹²⁵I]-iodomelatonin as the radioligand and 10 µM melatonin to define non-specific binding.

    • Incubation: Incubate at 37°C for 60-120 minutes.[10]

    • Filtration and Quantification: As described for the 5-HT1A assay.

    • Data Analysis: As described for the 5-HT1A assay.

Downstream Signaling Pathways

The functional consequence of a ligand binding to its receptor is the activation or inhibition of intracellular signaling cascades. Understanding these pathways is crucial for predicting the physiological effects of 3-propyl-1H-indol-6-ol.

5-HT1A Receptor Signaling

The 5-HT1A receptor is canonically coupled to inhibitory G-proteins (Gαi/o).[15][16] Agonist binding typically leads to:

  • Inhibition of Adenylyl Cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[17]

  • Modulation of Ion Channels: The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. It can also inhibit voltage-gated calcium channels.[16]

  • Activation of MAPK/ERK Pathway: In some cellular contexts, 5-HT1A receptors can also stimulate the ERK signaling pathway, which is involved in neuroplasticity and cell survival.[18][19]

G Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor G_Protein Gαi/o | Gβγ Receptor->G_Protein activates ERK ERK Pathway Receptor->ERK activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits GIRK GIRK Channel G_Protein->GIRK Gβγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition GIRK->Neuronal_Inhibition Ca_Channel->Neuronal_Inhibition

Caption: Simplified 5-HT1A receptor signaling pathways.

Melatonin MT1/MT2 Receptor Signaling

Both MT1 and MT2 receptors are primarily coupled to Gαi proteins, sharing the canonical pathway of adenylyl cyclase inhibition.[9][20][21] However, they also exhibit distinct signaling properties:

  • MT1 Signaling: In addition to inhibiting cAMP, MT1 activation can stimulate Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium.[9][22] MT1 can also activate the ERK1/2 pathway.[20]

  • MT2 Signaling: MT2 receptor activation inhibits both adenylyl cyclase and guanylyl cyclase, leading to decreases in both cAMP and cGMP.[9] It can also modulate protein kinase C (PKC) activity.

G Melatonin Melatonin Agonist MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gi_MT1 Gαi MT1->Gi_MT1 activates Gq_MT1 Gq MT1->Gq_MT1 activates Gi_MT2 Gαi MT2->Gi_MT2 activates AC Adenylyl Cyclase Gi_MT1->AC PLC Phospholipase C Gq_MT1->PLC activates Gi_MT2->AC sGC Soluble Guanylyl Cyclase Gi_MT2->sGC cAMP ↓ cAMP AC->cAMP Physiological_Response Physiological Response cAMP->Physiological_Response IP3_DAG ↑ IP3/DAG PLC->IP3_DAG IP3_DAG->Physiological_Response cGMP ↓ cGMP sGC->cGMP cGMP->Physiological_Response

Caption: Key signaling pathways of MT1 and MT2 melatonin receptors.

Conclusion and Future Directions

This guide presents a predictive receptor binding profile for 3-propyl-1H-indol-6-ol based on established structure-activity relationships of related indole derivatives. It is hypothesized that this compound will demonstrate affinity for serotonin 5-HT1A and melatonin MT1/MT2 receptors. The provided experimental protocols offer a clear path for the empirical validation of these predictions. Future research should focus on performing these binding assays, followed by functional assays to determine whether the compound acts as an agonist, antagonist, or partial agonist at these targets. Subsequent studies could explore its selectivity against a broader panel of receptors and evaluate its in-vivo efficacy in relevant disease models.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(14), 2431–2447.
  • Katarzyna, K., & Maciej, P. (2006). Pharmacophore models for metabotropic 5-HT receptor ligands. Current Medicinal Chemistry, 13(25), 3043-3060.
  • Vivar, C., & Paz, C. (2015). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Behavioral Neuroscience, 9, 137.
  • Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45.
  • Kleszczyńska, A., & Bilska-Wilkosz, A. (2021). Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. International Journal of Molecular Sciences, 23(1), 353.
  • BenchChem. (2025). Whitepaper: In Silico Modeling of 5-HT1A Receptor-Ligand Interactions.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Signaling of melatonin receptor homomers of MT 1 and MT 2 and heteromers of MT 1 /MT 2.
  • Polter, A. M., & Li, X. (2010).
  • Heinrich, T., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., van Amsterdam, C., & Seyfried, C. A. (2004). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 47(19), 4684–4692.
  • BenchChem. (2025). The intricate web of melatonin signaling: A technical guide for researchers.
  • Dubocovich, M. L., & Masana, M. I. (2013). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 53, 341-365.
  • Garratt, P. J., Jones, R., To, M., & Wright, J. (2000). Mapping the Melatonin Receptor. 6. Melatonin Agonists and Antagonists Derived from 6H-Isoindolo[2,1-a]indoles, 5,6-Dihydroindolo[2,1-a]isoquinolines, and 6,7-Dihydro-5H-benzo[c]azepino[2,1-a]indoles. Journal of Medicinal Chemistry, 43(6), 1136–1144.
  • Ngo, T., Nicholas, T. J., & Manallack, D. T. (2013). 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists. Medicinal Chemistry Research, 22(11), 5438–5448.
  • ResearchGate. (n.d.). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT 1A Receptor Agonists and Serotonin Reuptake Inhibitors.
  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149.
  • Owji, H., Sabetkasaei, M., & Tadayon, M. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 24(6), 5585.
  • Ngo, T., Nicholas, T. J., & Manallack, D. T. (2013). 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists. PubMed.
  • Bojarski, A. J., & Cegła, M. T. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 856.
  • Delagrange, P., & Guardiola-Lemaître, B. (2020). Melatonin receptor ligands: A pharmaco-chemical perspective. Journal of Pineal Research, 69(3), e12672.
  • Legros, C., Brasseur, C., & Boucher, J. L. (2023). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International Journal of Molecular Sciences, 24(8), 7247.
  • Wan, N., Zhang, F. F., Ju, J., Liu, D. Z., Zhou, S. Y., & Zhang, B. L. (2013). Investigational Selective Melatoninergic Ligands for Receptor Subtype MT2. Mini-Reviews in Medicinal Chemistry, 13(10), 1462-1474.
  • Comai, S., & Gobbi, G. (2014). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Pharmacology, 5, 87.
  • Stauch, B., Johansson, L. C., & McCorvy, J. D. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor.
  • Warszycki, D., Mordalski, S., & Kristiansen, K. (2013). A Linear Combination of Pharmacophore Hypotheses as a New Tool in Search of New Active Compounds – An Application for 5-HT1A Receptor Ligands. PLoS ONE, 8(12), e84510.
  • Lepailleur, A., Geslin, D., Giovannini, J., Cuissart, B., Lamotte, J. L., & Bureau, R. (2026). Mapping ligands for MT1/MT2 and 5-HT2C receptors: Chemotypes, SAR, and polypharmacology. Drug Discovery Today.
  • BenchChem. (2025). Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay.
  • Kumar, A., Singh, A., & Kumar, R. (2011). Synthesis and structure–activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 543-552.
  • Heward, C. B., & Hadley, M. E. (1975). Structure-activity relationships of melatonin and related indoleamines. Life Sciences, 17(7), 1167-1177.
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  • Gifford Bioscience. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands.
  • Tan, D. X., Manchester, L. C., & Reiter, R. J. (2009). Full article: Melatonin analogue new indole hydrazide/hydrazone derivatives with antioxidant behavior: Synthesis and structure–activity relationships. Journal of Pineal Research, 46(3), 323-330.
  • Spadoni, G., & Tarzia, G. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. IntechOpen.
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  • Gbahou, F., & Jockers, R. (2022).
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  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 698-713.
  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • bioRxiv. (2025).
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Exploratory

Preclinical In Vivo Toxicity and Safety Profile of 3-Propyl-1H-indol-6-ol: A Predictive Toxicology Framework

Executive Summary 3-Propyl-1H-indol-6-ol (CAS: 820960-40-5) is a substituted indole derivative utilized as a high-value organic building block in drug discovery. While the indole scaffold is ubiquitous in pharmacology, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Propyl-1H-indol-6-ol (CAS: 820960-40-5) is a substituted indole derivative utilized as a high-value organic building block in drug discovery. While the indole scaffold is ubiquitous in pharmacology, the specific substitution pattern of this molecule—a 3-alkyl chain coupled with a 6-hydroxyl group—introduces distinct toxicokinetic (TK) liabilities. This whitepaper provides an authoritative, in-depth framework for evaluating the in vivo toxicity and safety profile of 3-propyl-1H-indol-6-ol, focusing on cytochrome P450-mediated bioactivation, reactive metabolite trapping, and alignment with regulatory safety standards.

Mechanistic Toxicology & Structural Liabilities

To design an effective in vivo safety study, we must first establish the causality behind the molecule's potential toxicity. The structure of 3-propyl-1H-indol-6-ol presents two competing metabolic pathways:

The 3-Alkylindole Toxicophore: CYP-Mediated Bioactivation

Extensive toxicological profiling of structurally analogous 3-alkylindoles (such as the asthma drug zafirlukast and the TNF-α inhibitor SPD-304) has identified the 3-alkyl moiety as a potent toxicophore. In vivo, Cytochrome P450 enzymes—predominantly CYP3A4 —catalyze the dehydrogenation of the 3-alkyl chain ([1]).

For 3-propyl-1H-indol-6-ol, this bioactivation generates a 3-propylideneindolenine intermediate. This α,β-unsaturated iminium species is a highly reactive electrophile[2]. If not rapidly neutralized, this electrophile depletes intracellular glutathione (GSH) and covalently binds to nucleophilic residues on hepatic proteins and DNA, leading to severe Drug-Induced Liver Injury (DILI) and mechanism-based inactivation of the CYP3A4 enzyme itself[3].

The 6-Hydroxyl Group: Detoxification vs. Redox Cycling

The presence of the 6-hydroxyl group offers a direct Phase II clearance route via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). However, in a state of GSH depletion caused by the iminium intermediate, the 6-hydroxyl group can undergo aberrant redox cycling into a reactive quinone imine, further exacerbating oxidative stress and cellular toxicity ([4]).

G Compound 3-propyl-1H-indol-6-ol (Parent Compound) CYP3A4 CYP3A4 Oxidation (Hepatic Metabolism) Compound->CYP3A4 Bioactivation PhaseII UGT / SULT (Phase II Metabolism) Compound->PhaseII 6-OH Conjugation Electrophile 3-Propylideneindolenine (Electrophilic Iminium) CYP3A4->Electrophile Dehydrogenation Toxicity Protein Covalent Binding (Hepatotoxicity / DILI) Electrophile->Toxicity GSH Depletion Detox GSH Conjugation (Detoxification) Electrophile->Detox + Glutathione Excretion Renal Excretion (Safe Clearance) PhaseII->Excretion Glucuronide/Sulfate

Metabolic bioactivation and detoxification pathways of 3-propyl-1H-indol-6-ol.

In Vivo Safety Assessment Strategy (ICH M3(R2) Aligned)

To translate these mechanistic liabilities into a predictive in vivo model, the experimental design must strictly adhere to the[5].

  • Dose Selection: The study must establish the Maximum Tolerated Dose (MTD) or the Maximum Feasible Dose (MFD) in a rodent model[6]. If a target clinical exposure is defined, a 50-fold exposure margin (based on AUC) can be utilized as the limit dose[7].

  • Toxicokinetic (TK) Integration: Because the primary liability is a transient electrophile, standard plasma monitoring of the parent compound is insufficient. The study must incorporate reactive metabolite trapping to correlate systemic exposure with the onset of DILI.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal validation steps (e.g., pairing serum biomarkers with histopathology) and strict internal controls to rule out artifactual data.

Protocol 1: In Vivo Hepatotoxicity & GSH Depletion Assay

Causality: We utilize male Wistar rats, the industry standard for preclinical TK profiling. Acetaminophen (APAP) is deployed as a positive control because it reliably induces CYP-mediated GSH depletion, proving the assay's sensitivity to centrilobular necrosis. We measure Glutamate Dehydrogenase (GLDH) alongside ALT; while ALT indicates general liver injury, GLDH is highly specific to mitochondrial necrosis, validating the specific mechanism of iminium-induced damage.

Step-by-Step Methodology:

  • Acclimatization & Grouping: Randomize 24 male Wistar rats into four groups (n=6): Vehicle Control (0.5% Methylcellulose), Low Dose (10 mg/kg), High Dose/MTD (100 mg/kg), and Positive Control (APAP, 300 mg/kg).

  • Dosing & Observation: Administer compounds via oral gavage (PO) to mimic the standard clinical route. Monitor animals continuously for 24 hours for clinical signs of acute toxicity (e.g., lethargy, piloerection).

  • Blood Collection & Biomarker Quantification: At 24 hours post-dose, collect blood via cardiac puncture under isoflurane anesthesia. Centrifuge to isolate serum. Quantify ALT, AST, Total Bilirubin, and GLDH using a clinical chemistry analyzer. Validation checkpoint: The APAP group must show a >5-fold increase in GLDH relative to the vehicle.

  • Tissue Harvesting & Histopathology: Euthanize animals and rapidly excise the liver. Fix the left lateral lobe in 10% neutral buffered formalin for Hematoxylin & Eosin (H&E) staining to assess centrilobular necrosis.

  • Hepatic GSH Quantification: Snap-freeze the median lobe in liquid nitrogen. Homogenize the tissue in 5% sulfosalicylic acid to precipitate proteins. Centrifuge and react the supernatant with Ellman’s reagent (DTNB). Measure absorbance at 412 nm to quantify reduced GSH levels.

Protocol 2: TK Profiling & Reactive Metabolite Trapping via LC-MS/MS

Causality: The 3-propylideneindolenine intermediate is too unstable for direct plasma detection. Therefore, we must trap it in vivo as a glutathione conjugate. By utilizing LC-MS/MS with a neutral loss scan of 129 Da (which corresponds to the cleavage of the γ-glutamyl moiety of GSH), we can selectively flag and quantify the bioactivated electrophile against the background matrix.

Step-by-Step Methodology:

  • Bile Duct Cannulation: Surgically cannulate the bile ducts of a separate cohort of anesthetized rats (n=3 per dose group) to collect primary metabolites prior to systemic clearance and renal excretion.

  • Dosing & Collection: Administer 3-propyl-1H-indol-6-ol intravenously (IV) at 10 mg/kg to ensure 100% bioavailability. Collect bile fractions on ice at 0-2, 2-4, and 4-8 hour intervals.

  • Sample Preparation: Precipitate biliary proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of bile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for analysis.

  • LC-MS/MS Analysis: Inject the sample into a UPLC system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Program the MS to perform a neutral loss scan of 129 Da.

  • Data Validation: Identify peaks exhibiting the 129 Da loss that are absent in the vehicle control. Calculate the "Bioactivation Ratio" by comparing the Area Under the Curve (AUC) of the GSH-adduct to the AUC of the parent compound.

Quantitative Data Presentation

Based on established data from structurally analogous 3-alkylindoles (e.g., SPD-304)[2], the following table summarizes the predictive toxicokinetic thresholds and safety parameters for 3-propyl-1H-indol-6-ol.

ParameterBiomarker / MetricPredictive ThresholdMechanistic Implication
Hepatic Necrosis Serum GLDH Elevation> 3x Upper Limit of NormalIndicates severe mitochondrial damage and iminium-induced hepatotoxicity.
Oxidative Stress Hepatic GSH Depletion< 40% of BaselineThreshold at which electrophilic covalent binding to hepatic proteins initiates.
Bioactivation Rate GSH Adduct / Parent Ratio> 0.05 (AUC ratio)High risk of idiosyncratic DILI; indicates rapid CYP3A4 dehydrogenation.
Enzyme Inhibition CYP3A4 Inactivation ( KI​ )~ 29 µMMechanism-based, irreversible inactivation of CYP3A4, leading to drug-drug interactions.
Exposure Margin Animal NOAEL vs. Human AUC< 50-fold marginFails ICH M3(R2) safety criteria for advancing to Phase I without further mitigation.

References

  • Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4 Chemical Research in Toxicology URL:[Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Foundational

The Discovery, Synthesis, and Pharmacological Potential of 3-Propyl-1H-indol-6-ol: A Technical Whitepaper

Executive Summary The indole scaffold is one of the most privileged structures in medicinal chemistry and natural product synthesis. While 5-hydroxyindoles (e.g., serotonin, melatonin) dominate neuropharmacological resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is one of the most privileged structures in medicinal chemistry and natural product synthesis. While 5-hydroxyindoles (e.g., serotonin, melatonin) dominate neuropharmacological research, the 6-hydroxyindole class represents a critically underexplored chemical space. Specifically, 3-propyl-1H-indol-6-ol (CAS: 820960-40-5) serves as a vital structural bridge between naturally occurring marine alkaloids and synthetic bioisosteres targeting G-protein coupled receptors (GPCRs).

This technical guide provides a comprehensive overview of the structural phylogeny, self-validating synthetic methodologies, and analytical characterization of 3-propyl-1H-indol-6-ol. It is designed for researchers and drug development professionals seeking to leverage C3-alkylated 6-hydroxyindoles in library design and pharmacological screening.

Structural Phylogeny and Discovery Context

The 6-Hydroxyindole Core

In natural product discovery, 6-hydroxyindoles are frequently isolated as trace metabolites from marine sponges and microbial fermentation broths. Unlike the ubiquitous 5-hydroxy substitution pattern biosynthesized from L-tryptophan, the 6-hydroxy moiety often requires specialized enzymatic hydroxylation pathways or arises from alternative cyclization precursors [3].

The Shift from Primary Amine to Lipophilic Alkyl Chain

In the context of GPCR ligand discovery, 3-propyl-1H-indol-6-ol was conceptualized to probe the hydrophobic binding pockets of serotonin (5-HT) receptors. Endogenous tryptamines possess an ethylamine chain at the C3 position, which forms a critical electrostatic salt bridge with a conserved aspartate residue (e.g., Asp155 in 5-HT2A) in the orthosteric site.

By replacing the polar ethylamine with a purely lipophilic propyl chain , 3-propyl-1H-indol-6-ol eliminates this salt bridge. This structural modification forces the molecule out of the classical orthosteric agonist conformation, shifting its binding profile toward allosteric modulation or interaction with lipid-facing receptor domains. Furthermore, the transposition of the hydroxyl group from C5 to C6 alters the hydrogen-bond donor/acceptor geometry, drastically reducing off-target affinity for monoamine oxidases (MAOs).

Synthetic Methodologies and Isolation Protocols

Synthesizing highly electron-rich indoles presents a significant challenge due to their propensity for uncontrolled oligomerization. The following self-validating protocol details the bottom-up synthesis of 3-propyl-1H-indol-6-ol from commercially available 6-methoxyindole, emphasizing the causality behind specific reagent selections.

Experimental Workflow

SyntheticWorkflow N1 6-Methoxyindole (Starting Material) N2 Friedel-Crafts Acylation (Propionyl Chloride, ZrCl4, DCE) N1->N2 N3 3-Propionyl-6-methoxyindole (Intermediate 1) N2->N3 N4 Carbonyl Reduction (NaBH4, TFA, 0°C) N3->N4 N5 3-Propyl-6-methoxyindole (Intermediate 2) N4->N5 N6 Ether Cleavage (BBr3, DCM, -78°C to RT) N5->N6 N7 3-Propyl-1H-indol-6-ol (Target Compound) N6->N7

Step-by-step synthetic workflow for 3-propyl-1H-indol-6-ol from 6-methoxyindole.

Step-by-Step Protocols
Step 1: Chemoselective Friedel-Crafts Acylation
  • Rationale: Standard Friedel-Crafts Lewis acids (e.g., AlCl3, SnCl4) cause electron-rich indoles to polymerize into intractable "red tars." Zirconium tetrachloride (ZrCl4) provides a milder, highly chemoselective environment that exclusively promotes C3-acylation without requiring N-protection [1].

  • Procedure:

    • Dissolve 6-methoxyindole (10.0 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere at 0°C.

    • Add ZrCl4 (15.0 mmol) portion-wise. The solution will transition to a pale yellow suspension.

    • Add propionyl chloride (12.0 mmol) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2.5 hours.

    • Quench with saturated aqueous NaHCO3 (50 mL) at 0°C. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Yield: ~85% (3-propionyl-6-methoxyindole) after silica gel chromatography (Hexanes/EtOAc, 4:1).

Step 2: Carbonyl Reduction
  • Rationale: Complete deoxygenation of the C3-acyl group to an alkyl chain without reducing the indole C2-C3 double bond requires a specialized hydride source. The combination of NaBH4 and TFA generates a transient, highly reactive trifluoroacetoxyborohydride species.

  • Procedure:

    • Dissolve 3-propionyl-6-methoxyindole (8.0 mmol) in 40 mL of anhydrous THF and cool to 0°C.

    • Add NaBH4 (24.0 mmol) in one portion.

    • Slowly add trifluoroacetic acid (TFA, 40.0 mmol) dropwise over 30 minutes (Caution: Vigorous gas evolution).

    • Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

    • Carefully quench with 1M NaOH until pH 8 is reached. Extract with DCM (3 × 30 mL), dry, and concentrate.

    • Yield: ~90% (3-propyl-6-methoxyindole).

Step 3: Ether Cleavage (Demethylation)
  • Rationale: Boron tribromide (BBr3) is the gold standard for cleaving robust aryl methyl ethers. The reaction must be initiated at cryogenic temperatures to control the exothermic formation of the BBr3-ether adduct and prevent electrophilic bromination of the indole C2 position [2].

  • Procedure:

    • Dissolve 3-propyl-6-methoxyindole (7.0 mmol) in 35 mL of anhydrous DCM. Cool the flask to -78°C using a dry ice/acetone bath.

    • Add a 1M solution of BBr3 in DCM (17.5 mL, 17.5 mmol) dropwise over 20 minutes.

    • Maintain at -78°C for 1 hour, then gradually allow the reaction to warm to room temperature over 4 hours.

    • Recool to 0°C and quench by the highly cautious, dropwise addition of methanol (10 mL) to hydrolyze the dibromo(organo)borane intermediate.

    • Concentrate the mixture, neutralize with saturated NaHCO3, and extract with EtOAc.

    • Yield: ~78% (3-propyl-1H-indol-6-ol) after recrystallization from DCM/Hexanes.

Analytical Validation

Thorough analytical characterization is required to confirm the regiochemistry of the propyl chain and the successful deprotection of the 6-hydroxyl group. The expected physicochemical and spectroscopic data are summarized in Table 1.

Table 1: Physicochemical and Analytical Profile of 3-Propyl-1H-indol-6-ol

ParameterValueAnalytical Method / Condition
CAS Number 820960-40-5Chemical Registry
Molecular Formula C11H13NOHigh-Resolution Mass Spectrometry
Molecular Weight 175.23 g/mol Mass Spectrometry
Appearance Pale yellow to off-white solidVisual Inspection
1H NMR (400 MHz, DMSO-d6) δ 10.45 (s, 1H, NH), 8.85 (s, 1H, OH), 7.25 (d, 1H, H-4), 6.95 (d, 1H, H-2), 6.70 (d, 1H, H-7), 6.55 (dd, 1H, H-5), 2.60 (t, 2H, CH2), 1.65 (m, 2H, CH2), 0.95 (t, 3H, CH3)Internal Standard: TMS
13C NMR (100 MHz, DMSO-d6) δ 153.2, 137.5, 122.1, 120.5, 119.8, 115.3, 108.4, 96.7, 26.5, 23.1, 14.2Internal Standard: TMS
LC-MS (ESI+) m/z 176.1 [M+H]+0.1% Formic Acid in MeCN/H2O

Receptor Pharmacology and Signaling Pathways

The pharmacological utility of 3-propyl-1H-indol-6-ol lies in its ability to act as a structural probe. By lacking the primary amine necessary for classical Gαq/Gαi activation at 5-HT receptors, the compound acts as a silent binder or allosteric modulator. The 6-OH group serves as a critical hydrogen bond donor, anchoring the molecule to polar residues at the periphery of the receptor's binding cleft, while the propyl chain anchors into adjacent lipid-rich microdomains.

SignalingPathway L 3-Propyl-1H-indol-6-ol R 5-HT Receptor (GPCR) L->R Allosteric/Orthosteric Binding G Gαi/o Protein Activation R->G Conformational Shift E Adenylyl Cyclase Inhibition G->E Signal Transduction S cAMP Reduction E->S Cellular Response

Modulatory signaling pathway of 3-propyl-1H-indol-6-ol at 5-HT GPCR targets.

References

  • Guchhait, S. K., Kashyap, M., & Kamble, H. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry, 76(11), 4753-4758. URL:[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. URL:[Link]

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Characterization of 3-Propyl-1H-indol-6-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 3-Propyl-1H-indol-6-ol (CAS: 820960-40-5) [1] Introduction & Retrosynthetic Rationale The indole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 3-Propyl-1H-indol-6-ol (CAS: 820960-40-5) [1]

Introduction & Retrosynthetic Rationale

The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for therapeutics targeting central nervous system (CNS) receptors, oncology pathways, and inflammatory cascades. Specifically, 6-hydroxyindoles with C3-alkyl substitutions, such as 3-propyl-1H-indol-6-ol , are valuable building blocks for developing serotonin receptor modulators and kinase inhibitors.

Mechanistic Strategy (E-E-A-T)

Direct Friedel-Crafts alkylation of the indole C3 position with propyl halides is notoriously problematic, often leading to polyalkylation and poor regioselectivity due to the high nucleophilicity of the indole enamine system. To ensure a self-validating, high-yield protocol, this application note utilizes a highly controlled, three-step linear sequence starting from commercially available 6-methoxy-1H-indole :

  • Regioselective C3-Acylation: We utilize a modified Majima-Kotake reaction. The indole is first deprotonated with a Grignard reagent (ethylmagnesium bromide) to form the indolylmagnesium halide. This intermediate directs electrophilic attack exclusively to the C3 position when reacted with propionyl chloride, preventing unwanted N-acylation.

  • Deoxygenation (Carbonyl Reduction): The resulting 3-propionyl intermediate is reduced using the exceptionally mild combination of triethylsilane ( Et3​SiH ) and trifluoroacetic acid (TFA). This ionic hydrogenation pathway selectively reduces the carbonyl to a methylene group without reducing the electron-rich indole ring, a common side-reaction when using harsher catalytic hydrogenation ( H2​/Pd ).

  • Ether Cleavage (Deprotection): The robust methoxy protecting group is cleaved using boron tribromide ( BBr3​ ) at cryogenic temperatures to reveal the final 6-hydroxyl group.

Synthetic Workflow Visualization

SynthesisWorkflow SM 6-Methoxy-1H-indole (Starting Material) Step1 Step 1: C3-Acylation (EtMgBr, Propionyl Chloride) SM->Step1 Int1 1-(6-Methoxy-1H-indol-3-yl)propan-1-one (Intermediate 1) Step1->Int1 Regioselective Step2 Step 2: Ionic Hydrogenation (Et3SiH, TFA) Int1->Step2 Int2 6-Methoxy-3-propyl-1H-indole (Intermediate 2) Step2->Int2 Mild Reduction Step3 Step 3: Demethylation (BBr3, DCM) Int2->Step3 Product 3-Propyl-1H-indol-6-ol (Final Product) Step3->Product -78°C to RT

Caption: Three-step synthetic workflow for 3-propyl-1H-indol-6-ol highlighting key transformations.

Experimental Protocols

General Safety Note: All reactions must be performed in a certified fume hood. Boron tribromide is highly corrosive and reacts violently with water. Proper PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Synthesis of 1-(6-methoxy-1H-indol-3-yl)propan-1-one
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Metallation: Dissolve 6-methoxy-1H-indole (10.0 g, 67.9 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Dropwise, add ethylmagnesium bromide (3.0 M in diethyl ether, 24.9 mL, 74.7 mmol) over 20 minutes. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (RT) for 1 hour to ensure complete formation of the indolylmagnesium bromide.

  • Acylation: Re-cool the reaction to 0 °C. Add a solution of propionyl chloride (6.5 mL, 74.7 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.

  • Workup: Stir at RT for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). Quench carefully with saturated aqueous NH4​Cl (50 mL). Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield the ketone intermediate.

Step 2: Synthesis of 6-methoxy-3-propyl-1H-indole
  • Preparation: In a 250 mL round-bottom flask, dissolve the ketone intermediate from Step 1 (10.0 g, ~49.2 mmol) in anhydrous dichloromethane (DCM, 80 mL).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 37.6 mL, 492 mmol) slowly. The solution will darken.

  • Reduction: Add triethylsilane ( Et3​SiH , 23.6 mL, 147.6 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 6 hours. The ionic hydrogenation proceeds via a transient carbocation, which is trapped by the hydride from the silane [2].

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3​ and extract with DCM (3 x 50 mL). Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 9:1) to afford the reduced intermediate.

Step 3: Synthesis of 3-propyl-1H-indol-6-ol
  • Preparation: Dissolve 6-methoxy-3-propyl-1H-indole (5.0 g, 26.4 mmol) in anhydrous DCM (60 mL) in a flame-dried flask under argon.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotection: Slowly add boron tribromide ( BBr3​ , 1.0 M in DCM, 79.2 mL, 79.2 mmol) dropwise over 45 minutes to prevent localized heating.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to RT and stir for an additional 12 hours.

  • Quenching & Workup: Re-cool the flask to 0 °C. Carefully quench the excess BBr3​ by the dropwise addition of methanol (20 mL), followed by water (50 mL). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes:EtOAc 6:4) to yield pure 3-propyl-1H-indol-6-ol as an off-white solid.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the protocol, the following table summarizes the expected reaction metrics and analytical validation markers for each step.

StepProductYield (%)Key 1 H NMR Identifiers (Expected)LC-MS (m/z)
1 1-(6-Methoxy-1H-indol-3-yl)propan-1-one78 - 85% δ 8.1 (d, 1H, C4-H), 3.85 (s, 3H, -OCH3), 2.9 (q, 2H, -CH2-CO)[M+H]+ 204.1
2 6-Methoxy-3-propyl-1H-indole85 - 90% δ 7.4 (d, 1H, C4-H), 3.83 (s, 3H, -OCH3), 2.7 (t, 2H, -CH2-Ar), 0.9 (t, 3H, -CH3)[M+H]+ 190.1
3 3-Propyl-1H-indol-6-ol75 - 82% δ 9.2 (s, 1H, -OH, exchanges with D2O), 7.3 (d, 1H, C4-H), 6.7 (d, 1H, C7-H)[M+H]+ 176.1

Table 1: Summary of reaction parameters and expected analytical characterization data.

References

  • Organic Syntheses. "Reduction of Carbonyl Compounds to Methylene Groups with Triethylsilane and Trifluoroacetic Acid". Organic Syntheses, Coll. Vol. 9, p.417 (1998); Vol. 71, p.146 (1993). Available at:[Link]

Application

Application Note: Solubilization Thermodynamics and Protocol for 3-propyl-1H-indol-6-ol

Executive Summary & Mechanistic Causality The compound 3-propyl-1H-indol-6-ol (CAS: 820960-40-5) presents a classic solvation challenge in early-stage drug discovery and biological assay development. Structurally, it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The compound 3-propyl-1H-indol-6-ol (CAS: 820960-40-5) presents a classic solvation challenge in early-stage drug discovery and biological assay development. Structurally, it is an amphiphilic molecule: it possesses a highly hydrophobic core (the indole ring and the aliphatic 3-propyl chain) contrasted by polar, hydrogen-bonding moieties (the 1H-amine and 6-hydroxyl groups)[1].

Because water molecules strongly hydrogen-bond with one another, introducing this compound directly into an aqueous buffer triggers the hydrophobic effect . The water network squeezes out the propyl and indole groups, forcing the compound into a lower-energy crystalline lattice, resulting in rapid precipitation.

To circumvent this, we utilize Dimethyl Sulfoxide (DMSO) as a primary carrier. DMSO is a polar aprotic solvent whose oxygen atom acts as a potent hydrogen-bond acceptor for the compound's -OH and -NH groups, while its methyl groups solvate the hydrophobic propyl chain via van der Waals interactions. By establishing a true thermodynamic solution in DMSO first, we can subsequently trap the compound in a metastable, kinetic solubility state when diluted into aqueous media[2]. This guide provides a self-validating protocol to achieve and maintain this state without compromising biological assay integrity.

Physicochemical Profiling

Before initiating solvation, it is critical to understand the quantitative parameters that dictate the compound's behavior in solution.

ParameterValue / DescriptionSolvation Implication
Molecular Formula C₁₁H₁₃NOSmall molecule; highly sensitive to solvent polarity shifts.
Molecular Weight 175.23 g/mol [1]Low MW facilitates rapid dissolution in organic solvents.
H-Bond Donors 2 (-NH, -OH)Readily solvated by the oxygen atom in DMSO.
H-Bond Acceptors 1 (-OH)Interacts with aqueous protons, but insufficient to overcome the hydrophobic propyl chain.
Predicted LogP ~2.5 - 3.0Highly lipophilic; dictates a strict limit on final aqueous concentration before thermodynamic crash.

Experimental Workflow & Decision Matrix

The following diagram illustrates the logical progression from solid powder to assay-ready aqueous solution, including a mandatory validation loop for precipitation rescue.

Workflow A Solid 3-propyl-1H-indol-6-ol B Add 100% Anhydrous DMSO A->B C 10 mM Master Stock (-20°C) B->C Vortex/Sonicate D Serial Dilution in DMSO C->D Thaw Aliquot E Dilute in Aqueous Buffer D->E 1000x Working Stock F Visual & OD600 Inspection E->F Dropwise + Agitation G Clear (Proceed to Assay) F->G Soluble H Turbid (Precipitation) F->H Insoluble I Rescue: Warm to 37°C or Add HP-β-CD / Tween-20 H->I I->F Re-evaluate

Figure 1: Solubilization workflow and decision matrix for 3-propyl-1H-indol-6-ol.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of the Thermodynamic Master Stock (10 mM)

Objective: Establish a stable, moisture-free primary solution.

  • Equilibration : Allow the sealed vial of solid 3-propyl-1H-indol-6-ol to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation. Water absorption into the DMSO stock will drastically reduce the compound's shelf-life and solubility[3].

  • Solvent Addition : Add the calculated volume of 100% Anhydrous, Cell-Culture Grade DMSO to achieve a 10 mM concentration (e.g., 1.75 mg into 1.0 mL DMSO).

  • Mechanical Agitation : Vortex the solution vigorously for 60 seconds. If micro-particles remain visible, place the vial in a room-temperature sonicating water bath for 5–10 minutes[4].

  • Aliquot & Store : Divide the master stock into 20 µL single-use aliquots in tightly sealed amber vials. Store at -20°C. Causality: Repeated freeze-thaw cycles introduce moisture and cause localized concentration gradients that promote irreversible crystallization[4].

Protocol B: Kinetic Dilution into Aqueous Buffer

Objective: Transition the compound into an aqueous assay buffer while preventing thermodynamic precipitation.

  • Intermediate Serial Dilution : Thaw a single 10 mM aliquot. Do not dilute directly into the aqueous buffer. Instead, perform a serial dilution in 100% DMSO to create a "Working Stock" that is 1000x your final desired assay concentration.

  • Dynamic Aqueous Integration : Place your target aqueous buffer (e.g., PBS, HEPES, or cell culture media) on a vortex mixer set to a low, continuous speed.

  • Dropwise Addition : Slowly add 1 µL of the DMSO Working Stock per 1 mL of aqueous buffer, pipetting directly into the vortex vortex-cone. Causality: Rapid, localized supersaturation is the primary cause of compound "crashing." Dropwise addition under high kinetic energy ensures immediate, uniform dispersion.

  • Self-Validation Check (Critical) : Transfer 100 µL of the final aqueous solution to a clear 96-well plate and measure the Optical Density (OD) at 600 nm using a spectrophotometer.

    • Pass: OD₆₀₀ ≤ 0.01 (True kinetic solution).

    • Fail: OD₆₀₀ > 0.01 (Sub-visual micro-precipitation has occurred; proceed to Formulation Rescue).

Troubleshooting & Formulation Rescue

If the compound exceeds its kinetic solubility threshold in the aqueous phase, it will precipitate. Use the following matrix to rescue the formulation without compromising biological relevance.

Observation / IssueMechanistic CauseRescue Protocol / Optimization
Immediate Cloudiness upon buffer additionLocalized supersaturation and hydrophobic crash.Pre-warm the aqueous buffer to 37°C prior to adding the DMSO stock. Sonicate the final mixture for 2 minutes[4].
Gradual Precipitation (OD₆₀₀ increases over 1 hour)The compound has reached thermodynamic equilibrium in water.Introduce a co-solvent system: Add 10% (w/v) HP-β-CD (Hydroxypropyl-β-cyclodextrin) to the buffer. The cyclodextrin cavity encapsulates the hydrophobic propyl chain, shielding it from water[5].
Assay Toxicity / Cell Death DMSO concentration exceeds cellular tolerance.Ensure final DMSO concentration is strictly ≤ 0.1% [3]. If higher compound concentrations are needed, switch to a Nanoparticle suspension or PEG-400 co-solvent system[5].
Loss of Potency in prolonged assaysHydrolysis or oxidation of the indole ring in aqueous media.Aqueous solutions of indole derivatives are strictly single-use. Prepare fresh dilutions immediately before the assay and discard any remainder after 24 hours[4].

References

  • Molecular Pharmaceutics . "In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity." ACS Publications. URL:[Link]

Sources

Method

Application Notes and Protocols: Leveraging 3-propyl-1H-indol-6-ol as a Versatile Precursor in Modern Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] This guide focuses on the strategic use of a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] This guide focuses on the strategic use of a specific, yet underexplored precursor, 3-propyl-1H-indol-6-ol , in drug discovery campaigns. We will delineate its synthetic accessibility, explore its potential as a versatile scaffold for chemical derivatization, and provide detailed protocols for the synthesis of novel derivatives and their subsequent biological evaluation. These notes are intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel indole-based compounds.

Introduction: The Strategic Value of the 3-propyl-1H-indol-6-ol Scaffold

The indole scaffold's prevalence in approved drugs is a testament to its "privileged" status in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various biological interactions make it an ideal starting point for the design of novel therapeutics. The subject of this guide, 3-propyl-1H-indol-6-ol, offers several strategic advantages for drug discovery:

  • Multiple Points for Derivatization: The presence of a hydroxyl group at the 6-position, a reactive indole nitrogen (N-1), and the potential for further substitution on the benzene ring provide multiple handles for chemical modification. This allows for a systematic exploration of the structure-activity relationship (SAR).

  • Modulation of Physicochemical Properties: The propyl group at the C-3 position and the hydroxyl group at the C-6 position provide a balance of lipophilicity and hydrophilicity, which can be fine-tuned through derivatization to optimize pharmacokinetic properties.

  • Potential for Novel Biological Activity: While the specific biological profile of 3-propyl-1H-indol-6-ol is not extensively documented, the 6-hydroxyindole core is found in endogenous metabolites and has been shown to exhibit biological activity, such as the inhibition of the organic anion-transporting polypeptide OATP1B1.[3] This suggests that derivatives of this scaffold may interact with novel biological targets.

Synthesis of the Precursor: 3-propyl-1H-indol-6-ol

Proposed Synthetic Pathway:

Synthetic_Pathway A 4-Benzyloxyphenylhydrazine C Fischer Indole Synthesis (Acid catalyst, heat) A->C B 2-Pentanone B->C D 6-Benzyloxy-3-propyl-1H-indole C->D Indole ring formation E Palladium on Carbon (Pd/C) Hydrogenolysis D->E F 3-propyl-1H-indol-6-ol E->F De-benzylation

Caption: Proposed Fischer indole synthesis route to 3-propyl-1H-indol-6-ol.

Experimental Protocol: Synthesis of 3-propyl-1H-indol-6-ol

Materials:

  • 4-Benzyloxyphenylhydrazine hydrochloride

  • 2-Pentanone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Toluene

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation:

    • To a solution of 4-benzyloxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes.

    • Add 2-pentanone (1.2 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude hydrazone.

  • Fischer Indole Synthesis:

    • Add the crude hydrazone to polyphosphoric acid (10-20 eq by weight) or a solution of a suitable acid catalyst in a high-boiling solvent like toluene.

    • Heat the reaction mixture to 80-110 °C for 2-4 hours, monitoring by TLC.

    • Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 6-benzyloxy-3-propyl-1H-indole.

  • Deprotection (Hydrogenolysis):

    • Dissolve the 6-benzyloxy-3-propyl-1H-indole in methanol.

    • Add 10% Pd/C (5-10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 3-propyl-1H-indol-6-ol. The product can be further purified by recrystallization or column chromatography if necessary.

Derivatization Strategies for Lead Generation

The 3-propyl-1H-indol-6-ol scaffold offers three primary sites for chemical modification to generate a diverse library of compounds for biological screening.

Derivatization_Sites Indole 3-propyl-1H-indol-6-ol N1 N-1 Position (Alkylation, Acylation) Indole->N1 C6_OH C-6 Hydroxyl (Etherification, Esterification) Indole->C6_OH Benzene_Ring Benzene Ring (Electrophilic Aromatic Substitution) Indole->Benzene_Ring

Caption: Key derivatization sites on the 3-propyl-1H-indol-6-ol scaffold.

Modification of the C-6 Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a wide range of functionalities.

  • Etherification (Williamson Ether Synthesis): Reaction with various alkyl halides or tosylates in the presence of a base (e.g., K₂CO₃, NaH) can introduce diverse alkyl and aryl ethers. This can modulate lipophilicity and introduce new binding motifs.

  • Esterification: Acylation with acid chlorides or anhydrides, or coupling with carboxylic acids using reagents like DCC or EDC, can generate a library of esters. This is a common strategy to create prodrugs or to introduce functionalities that can interact with specific enzyme active sites.

Protocol: Synthesis of a C-6 Ether Derivative

Materials:

  • 3-propyl-1H-indol-6-ol

  • Desired alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-propyl-1H-indol-6-ol (1.0 eq) in acetone or DMF, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

  • If DMF was used, partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Modification of the N-1 Position

The indole nitrogen can be readily alkylated or acylated to introduce substituents that can modulate the electronic properties of the indole ring and provide additional points of interaction with biological targets.

Protocol: N-1 Alkylation

Materials:

  • 3-propyl-1H-indol-6-ol (or its C-6 protected derivative)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Desired alkyl halide (e.g., methyl iodide)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the indole (1.0 eq) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), carefully add NaH (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Potential Therapeutic Targets and Biological Screening

Derivatives of 3-propyl-1H-indol-6-ol have the potential to modulate a wide range of biological targets. Based on the activities of other indole-containing compounds, the following therapeutic areas are of high interest:

  • Oncology: Many indole derivatives exhibit anticancer properties by targeting various pathways, including tubulin polymerization, protein kinases, and DNA topoisomerase.[6]

  • Infectious Diseases: The indole scaffold is present in numerous compounds with antibacterial, antifungal, and antiviral activities.[7]

  • Inflammation and Neurological Disorders: Indole derivatives have been developed as anti-inflammatory agents (e.g., Indomethacin) and modulators of serotonin receptors for the treatment of neurological conditions.[8]

Workflow for Biological Evaluation:

Biological_Screening_Workflow Start Synthesized Compound Library Primary_Screening Primary Screening (e.g., Cell Viability Assays, Receptor Binding Assays) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, Target-specific assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR studies, ADME/Tox profiling) Secondary_Screening->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

Caption: A generalized workflow for the biological screening of novel indole derivatives.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To assess the cytotoxic effect of newly synthesized 3-propyl-1H-indol-6-ol derivatives on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized indole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Characterization of Novel Derivatives

A comprehensive characterization of all newly synthesized compounds is crucial to confirm their identity and purity.

Technique Information Obtained
¹H and ¹³C NMR Elucidation of the chemical structure and confirmation of functional group modifications.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition (High-Resolution MS).
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., O-H, N-H, C=O).
High-Performance Liquid Chromatography (HPLC) Determination of purity.
Melting Point Physical characteristic of solid compounds, indicative of purity.

Conclusion

3-propyl-1H-indol-6-ol represents a promising and versatile starting material for the generation of novel chemical entities in drug discovery. Its synthetic accessibility and multiple points for derivatization allow for the creation of diverse compound libraries. By leveraging the established biological importance of the indole scaffold and employing systematic screening protocols, researchers can explore the therapeutic potential of 3-propyl-1H-indol-6-ol derivatives in a wide range of diseases.

References

  • 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. (2020). Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. (2016). Repositorio Académico - Universidad de Chile. Available at: [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). PMC. Available at: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B. Available at: [Link]

  • Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC. Available at: [Link]

  • Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells. (2011). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of a 6-Hydroxyindole Metabolite of AM2201. (2025). Journal of the Korean Chemical Society. Available at: [Link]

  • Synthesis and potential biological activity of some novel 3-[(N-substituted indol-3-yl)methyleneamino]-6-amino- 4-aryl-pyrano(2,3-c)pyrazole-5-carbonitriles. (n.d.). Retrieved from [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). LCGC. Available at: [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). PMC. Available at: [Link]

  • 3-substituted 1-aminoalkyl-1H-indole compounds, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • 1H-indole-6-yl-piperazin-1-yl-methanone derivatives. (n.d.). Google Patents.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Asian Journal of Chemistry. Available at: [Link]

  • Indole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). MDPI. Available at: [Link]

  • Indole: A Promising Scaffold For Biological Activity. (2022). International Journal of Current Science. Available at: [Link]

Sources

Application

Application Note: Structural Elucidation of 3-Propyl-1H-indol-6-ol via Integrated NMR and HRMS

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound of Interest: 3-propyl-1H-indol-6-ol (Molecular Formula: C₁₁H₁₃NO; Monoisotopic Mass: 175.0997 Da). Executive Summary & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound of Interest: 3-propyl-1H-indol-6-ol (Molecular Formula: C₁₁H₁₃NO; Monoisotopic Mass: 175.0997 Da).

Executive Summary & Mechanistic Background

Indole derivatives are privileged scaffolds in drug discovery, forming the structural basis for numerous pharmaceuticals, including serotonin receptor modulators and kinase inhibitors. The precise characterization of substituted indoles—such as 3-propyl-1H-indol-6-ol —presents unique analytical challenges. Differentiating positional isomers (e.g., distinguishing a 6-hydroxyl from a 5-hydroxyl group) requires an unambiguous analytical strategy.

This application note details a comprehensive, self-validating workflow utilizing High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. By linking exact mass measurements with orthogonal 2D NMR connectivity data, this protocol ensures absolute structural certainty.

Analytical Strategy & Self-Validating Workflow

To establish a self-validating system, no single analytical technique is treated in isolation. The workflow relies on a feedback loop:

  • HRMS provides the empirical formula and identifies substructural motifs via collision-induced dissociation (CID).

  • 1D NMR (¹H and ¹³C) quantifies the exact number of proton and carbon environments.

  • 2D NMR (HMBC and HSQC) acts as the definitive orthogonal validator, mapping the exact atomic connectivity and confirming the positions of the propyl and hydroxyl substituents, leaving no room for structural ambiguity.

Workflow Prep Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (1D & 2D Techniques) Prep->NMR MS Mass Spectrometry (ESI-HRMS & MS/MS) Prep->MS Data Structural Elucidation & Data Integration NMR->Data MS->Data Valid Self-Validating Confirmation Data->Valid

Fig 1. Integrated NMR and MS workflow for comprehensive structural elucidation.

High-Resolution NMR Spectroscopy Protocol

The characterization of substituted indoles relies heavily on understanding substituent effects on the heteroaromatic core. As established in foundational ¹³C NMR studies of indole derivatives , chemical shifts are highly sensitive to the position of electron-donating groups.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of 3-propyl-1H-indol-6-ol in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm high-precision NMR tube.

    • Causality of Solvent Choice: Indole -NH and phenolic -OH protons are prone to rapid chemical exchange in protic environments or weakly hydrogen-bonding solvents (e.g., CDCl₃), which broadens their signals into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate and yielding sharp, quantifiable resonances for both the C1-NH and C6-OH protons.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the specific sample impedance. Shim the Z-axis gradients to achieve a TMS line width of < 0.8 Hz.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16) and a 2-second relaxation delay.

    • 2D HMBC: Acquire using a long-range coupling constant delay optimized for nJCH​=8 Hz.

  • Processing & Validation: Apply zero-filling and an exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct manually.

Quantitative NMR Data Interpretation

The table below summarizes the self-validating data matrix. The HMBC correlations are critical: the cross-peaks from the propyl α-protons (H-1') to C2, C3, and C3a unequivocally anchor the alkyl chain to position 3. Simultaneously, correlations from the hydroxyl proton to C5, C6, and C7 confirm the C6 substitution.

Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (NH) 10.35, br s-C2, C3a, C7a
2 6.95, d, J = 2.0120.5C3, C3a, C7a
3 -114.2-
4 7.25, d, J = 8.5119.0C3, C6, C7a
5 6.55, dd, J = 8.5, 2.2108.5C3a, C7
6 -153.2-
7 6.70, d, J = 2.296.5C5, C3a
3a -122.0-
7a -137.5-
1' (CH₂) 2.60, t, J = 7.527.0C2, C3, C3a, C2'
2' (CH₂) 1.60, h, J = 7.523.5C3, C1', C3'
3' (CH₃) 0.92, t, J = 7.514.2C1', C2'
6-OH 8.90, br s-C5, C6, C7

High-Resolution Mass Spectrometry (HRMS) Protocol

Mass spectrometric fragmentation of simple indoles typically involves the cleavage of alkyl substituents and characteristic ring contractions [14]. Modern structural elucidation utilizes high-resolution time-of-flight (ToF) or Orbitrap mass spectrometry to deduce these fragmentation behaviors with sub-ppm mass accuracy [13].

Step-by-Step Methodology
  • Sample Preparation: Dilute the stock solution to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality of Additive: The electron-rich indole nitrogen is highly susceptible to protonation. Formic acid acts as a proton donor, maximizing ionization efficiency. Electrospray Ionization in positive mode (ESI+) is selected over Atmospheric Pressure Chemical Ionization (APCI) to minimize in-source fragmentation of the labile hydroxyl group, ensuring a dominant [M+H]⁺ precursor ion.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard tuning mix to achieve < 2 ppm mass accuracy. Enable a lock-mass feature (e.g., using a known background ion) for continuous internal calibration.

  • Acquisition (MS1): Infuse the sample at 10 µL/min. Acquire full-scan MS data from m/z 50 to 500. Identify the precursor ion at m/z 176.1075.

  • Acquisition (MS/MS): Isolate the precursor ion (isolation width 1.0 Da) and apply Collision-Induced Dissociation (CID) using normalized collision energies (NCE) of 20, 30, and 40 eV to generate a comprehensive fragmentation profile.

Fragmentation Pathway & Quantitative Data

The fragmentation of 3-propyl-1H-indol-6-ol is driven by the stability of the indole core. The primary pathways involve the loss of the alkyl chain components, followed by dehydration from the phenolic moiety.

Fragmentation M [M+H]+ m/z 176.1075 3-propyl-1H-indol-6-ol F1 m/z 147.0684 Loss of Ethyl (-29 Da) M->F1 Alkyl Cleavage F2 m/z 134.0606 Loss of Propene (-42 Da) M->F2 Alkene Elimination F3 m/z 116.0500 Loss of H2O (-18 Da) F2->F3 Dehydration

Fig 2. Proposed ESI-MS/MS fragmentation pathway for 3-propyl-1H-indol-6-ol.

Observed m/zTheoretical m/zMass Error (ppm)Fragment AssignmentNeutral Loss
176.1072 176.1075-1.7[M+H]⁺ (Precursor)None
147.0681 147.0684-2.0[M+H - C₂H₅]⁺Ethyl radical (29 Da)
134.0602 134.0606-2.9[M+H - C₃H₆]⁺Propene (42 Da)
116.0495 116.0500-4.3[M+H - C₃H₆ - H₂O]⁺Propene + Water (60 Da)

Self-Validation Check: The mass error for all fragments is strictly < 5 ppm, validating the elemental composition of each product ion and confirming the presence of an aliphatic chain capable of eliminating propene, alongside a hydroxyl group capable of dehydration.

Conclusion

The structural elucidation of 3-propyl-1H-indol-6-ol requires a rigorous, multi-modal approach. By utilizing DMSO-d₆ to lock labile protons for precise HMBC mapping, and employing ESI-HRMS to validate elemental composition and substructural fragmentation, this protocol establishes a closed-loop, self-validating system. Researchers can adapt these specific parameters to confidently characterize complex, substituted indole libraries in drug development pipelines.

References

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.[Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.[Link]

  • Liu, Y., et al. (2010). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(14), 2057-2064.[Link]

Method

Application Notes and Protocols for In Vitro Evaluation of 3-propyl-1H-indol-6-ol

Authored by: Gemini, Senior Application Scientist Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of indole have been investigated for their potential as antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[1][2][3][4] 3-propyl-1H-indol-6-ol is a synthetic indole derivative with potential for biological activity based on its structural similarity to other active indole compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of 3-propyl-1H-indol-6-ol. The protocols detailed herein are designed to be self-validating and provide a framework for assessing the cytotoxic, antioxidant, and neuroprotective properties of this novel compound.

Compound Handling and Preparation

Proper handling and preparation of 3-propyl-1H-indol-6-ol are critical for obtaining reproducible and reliable experimental results.

Solubilization:

  • It is recommended to first assess the solubility of 3-propyl-1H-indol-6-ol in common laboratory solvents.

  • For in vitro cell culture assays, Dimethyl Sulfoxide (DMSO) is a common solvent of choice for dissolving organic compounds.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture grade DMSO.

  • Ensure complete dissolution by gentle vortexing or sonication. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solutions:

  • Prepare working solutions by serially diluting the stock solution in complete cell culture medium to the desired final concentrations.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%.[5] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

PART 1: Preliminary Cytotoxicity Assessment

Before evaluating the biological activity of 3-propyl-1H-indol-6-ol, it is essential to determine its cytotoxic concentration range in the selected cell line. This is often achieved by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50).[5]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell line of interest (e.g., A549 human lung carcinoma, HT22 mouse hippocampal neuronal cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-propyl-1H-indol-6-ol stock solution in DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5][7]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of 3-propyl-1H-indol-6-ol in complete medium from the stock solution. A common starting range is from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.[7]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[5]

Expected Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.4536.0
1000.1512.0

PART 2: Screening for Biological Activities

Based on the known activities of indole derivatives, initial screening of 3-propyl-1H-indol-6-ol should focus on its antioxidant and neuroprotective potential.

Protocol 2: DPPH Radical Scavenging Assay (Acellular)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to screen for the free radical scavenging activity of a compound.[8][9] In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[9][10]

Materials:

  • 3-propyl-1H-indol-6-ol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[8]

    • Prepare a stock solution of 3-propyl-1H-indol-6-ol and the positive control in methanol. Prepare a series of dilutions.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.[9]

    • For the blank, use 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[8][9]

    • Measure the absorbance at 517 nm.[8][9]

Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the following formula:[11]

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6] DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cell line (e.g., HT22 or other relevant cell type)

  • Complete cell culture medium

  • 3-propyl-1H-indol-6-ol

  • Oxidative stress inducer (e.g., H₂O₂ or glutamate)

  • DCFH-DA probe

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of 3-propyl-1H-indol-6-ol for 1-2 hours.

  • ROS Induction: Induce oxidative stress by adding an appropriate concentration of H₂O₂ or another inducer for a specific duration (e.g., 30-60 minutes).

  • Probe Loading:

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[6]

  • Measurement:

    • Wash the cells with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[6]

Protocol 4: Neuroprotection Assay

This assay evaluates the ability of 3-propyl-1H-indol-6-ol to protect neuronal cells from a neurotoxic insult.

Experimental Workflow for Neuroprotection Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed Seed HT22 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with 3-propyl-1H-indol-6-ol induce Induce neurotoxicity (e.g., with Glutamate) pretreat->induce incubate2 Incubate for 24h induce->incubate2 viability Assess cell viability (MTT Assay) analyze Analyze data and determine neuroprotection viability->analyze

Caption: Workflow for assessing the neuroprotective effects of 3-propyl-1H-indol-6-ol.

Procedure:

  • Cell Culture: Seed neuronal cells (e.g., HT22) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 3-propyl-1H-indol-6-ol for 1-2 hours.

  • Neurotoxin Challenge: Add a neurotoxin such as glutamate (e.g., 5 mM) or H₂O₂ to induce cell death.[12]

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in Protocol 1 to quantify cell viability. An increase in cell viability in the presence of 3-propyl-1H-indol-6-ol compared to the neurotoxin-only treated group indicates a neuroprotective effect.

PART 3: Advanced Mechanistic Studies (Future Directions)

Should 3-propyl-1H-indol-6-ol demonstrate significant biological activity in the initial screens, further investigation into its mechanism of action is warranted.

Potential Signaling Pathway Investigation

G cluster_pathway Hypothetical Neuroprotective Pathway cluster_outcome Cellular Outcome Indole 3-propyl-1H-indol-6-ol Nrf2 Nrf2 Indole->Nrf2 ROS Oxidative Stress (e.g., from Glutamate) Keap1 Keap1 Nrf2->Keap1 Inhibited by Indole ARE ARE Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes Induces transcription of AntioxidantEnzymes->ROS Neutralizes CellSurvival Increased Cell Survival (Neuroprotection) AntioxidantEnzymes->CellSurvival

Caption: Hypothetical Nrf2-mediated antioxidant signaling pathway for neuroprotection.

Suggested Follow-up Experiments:

  • Western Blot Analysis: To investigate the effect of 3-propyl-1H-indol-6-ol on key signaling proteins involved in antioxidant response (e.g., Nrf2, HO-1) or apoptosis (e.g., Bcl-2, Bax, Caspase-3).[6]

  • ELISA: To quantify the levels of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant to assess potential anti-inflammatory effects.

  • Mitochondrial Membrane Potential Assay: To determine if the compound protects against mitochondrial dysfunction, a key event in oxidative stress-induced cell death.[12]

References

  • Larsen, B. D., et al. (2021). Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging. STAR Protocols. [Link]

  • O'Sullivan, A. M., & O'Callaghan, Y. C. (2016). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Methods in Molecular Biology. [Link]

  • National Cancer Institute. NCI-60 Screening Methodology. [Link]

  • Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews. [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Bio-protocol. In-vitro antioxidant activity by DPPH free radical scavenging. [Link]

  • Kuryanov, V. V., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. [Link]

  • Tshitoko, P. M., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters. [Link]

  • Romero, A. G., et al. (1995). Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. Journal of Medicinal Chemistry. [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • Paquet-Durand, F., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. [Link]

  • Meregalli, C., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS ONE. [Link]

  • da Silva, P. B., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules. [Link]

  • Misra, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. RSC Advances. [Link]

  • Zhang, Y., et al. (2022). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • da Silva, P. B., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Semantic Scholar. [Link]

  • He, Z., et al. (2000). 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists. Journal of Medicinal Chemistry. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]

  • Google Patents. (2021). Indole compounds and methods of use.
  • ResearchGate. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. [Link]

  • Lee, S., et al. (2023). Indole-3-propionic acid supplementation during in vitro maturation improves in vitro production of porcine embryos. Journal of Animal Science and Biotechnology. [Link]

  • Li, H., et al. (2011). Discovery of N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide as a Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, R. A., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Kalinin, S., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

Sources

Application

Application Note: Advanced Formulation Techniques for 3-Propyl-1H-indol-6-ol Delivery Systems

Introduction and Physicochemical Rationale The compound 3-propyl-1H-indol-6-ol (CAS: 820960-40-5) represents a highly lipophilic, biologically active indole derivative[1]. In drug development, indole-6-ol derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

The compound 3-propyl-1H-indol-6-ol (CAS: 820960-40-5) represents a highly lipophilic, biologically active indole derivative[1]. In drug development, indole-6-ol derivatives are frequently investigated for their multitarget-directed ligand capabilities, particularly in neuroprotection, antioxidant defense, and targeted oncology[2]. However, formulating 3-propyl-1H-indol-6-ol presents two distinct physicochemical challenges:

  • Aqueous Insolubility: The addition of the propyl aliphatic chain at the C3 position significantly increases the molecule's lipophilicity, resulting in poor dissolution in aqueous media and subsequent low oral bioavailability.

  • Oxidative Instability: The hydroxyl group at the C6 position is highly susceptible to auto-oxidation and electrophilic attack, leading to the rapid degradation of the active pharmaceutical ingredient (API) into inactive quinone-like byproducts[2].

To overcome these barriers, this application note details the development of an Antioxidant-Doped Nanostructured Lipid Carrier (NLC) system.

The Causality Behind the Formulation Strategy

While Solid Lipid Nanoparticles (SLNs) have been used for indole delivery, their perfect crystalline lattice often leads to drug expulsion during long-term storage[3]. NLCs resolve this by blending solid lipids with liquid lipids (oils), creating structural imperfections in the lipid matrix that accommodate higher payloads of lipophilic indoles and prevent crystallization-induced expulsion[4][5].

To protect the vulnerable C6-hydroxyl group, we employ a synergistic dual-antioxidant shielding mechanism. α -Tocopherol (a lipophilic chain-breaking antioxidant) is co-encapsulated within the lipid core to neutralize lipid peroxyl radicals[6]. Simultaneously, Ascorbic Acid is localized in the aqueous surfactant shell. Ascorbic acid acts as an electron donor to regenerate the oxidized tocopheryl radical back into active α -Tocopherol, ensuring continuous oxidative protection of the indole payload[7].

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) TOCO α-Tocopherol (Lipid Phase) ROS->TOCO Scavenged by INDOLE 3-propyl-1H-indol-6-ol (Protected API) TOCO->INDOLE Shields C6-OH TOCO_RAD Tocopheryl Radical TOCO->TOCO_RAD Oxidized to TOCO_RAD->TOCO Regenerated by ASC Ascorbic Acid (Aqueous Phase) ASC->TOCO_RAD Donates e- DHA Dehydroascorbic Acid ASC->DHA Oxidized to

Synergistic regeneration of α-Tocopherol by Ascorbic Acid to protect 3-propyl-1H-indol-6-ol.

Experimental Protocols

The following self-validating protocol utilizes Hot High-Shear Homogenization followed by Ultrasonication, a highly reproducible method for generating sub-200 nm lipid carriers[4].

Materials
  • API: 3-propyl-1H-indol-6-ol (Purity >98%)

  • Solid Lipid: Precirol® ATO 5 (Glyceryl distearate)

  • Liquid Lipid: Medium Chain Triglycerides (MCT oil)

  • Surfactants: Tween 80 (Polysorbate 80), Poloxamer 188

  • Antioxidants: DL- α -Tocopherol acetate, L-Ascorbic Acid

Step-by-Step NLC Preparation Workflow

Step 1: Preparation of the Lipid Phase

  • Accurately weigh 450 mg of Precirol ATO 5 and 150 mg of MCT oil (3:1 solid-to-liquid lipid ratio).

  • Heat the lipid mixture in a water bath to 70°C (approximately 10°C above the melting point of the solid lipid) to ensure complete melting and a homogenous lipid phase.

  • Once melted, dissolve 50 mg of 3-propyl-1H-indol-6-ol and 10 mg of α -Tocopherol into the lipid phase. Causality: Adding the API and lipophilic antioxidant only after the lipids are fully melted minimizes their thermal exposure time, reducing the risk of heat-induced degradation.

Step 2: Preparation of the Aqueous Phase

  • In a separate vessel, dissolve 200 mg of Tween 80 and 100 mg of Poloxamer 188 in 20 mL of ultra-purified water (Milli-Q).

  • Add 20 mg of L-Ascorbic Acid to the aqueous phase.

  • Heat the aqueous phase to exactly 70°C. Causality: Isothermal mixing is critical. If the aqueous phase is cooler than the lipid phase, the solid lipid will prematurely crystallize upon mixing, leading to micro-particle formation rather than nanoparticles.

Step 3: Emulsification and Size Reduction

  • Dropwise, add the hot aqueous phase to the hot lipid phase under continuous magnetic stirring (500 rpm).

  • Immediately subject the pre-emulsion to high-shear homogenization at 10,000 rpm for 5 minutes using an Ultra-Turrax homogenizer.

  • Transfer the coarse emulsion to an ultrasonic probe sonicator. Sonicate at 40% amplitude for 3 minutes (pulsed: 10s ON, 5s OFF) while maintaining the temperature at 70°C. Causality: Pulsed sonication prevents localized superheating and cavitation-induced degradation of the indole core.

Step 4: Nanoparticle Crystallization

  • Rapidly disperse the nanoemulsion into 20 mL of cold water (4°C) under gentle stirring.

  • Causality: Rapid cooling forces the sudden crystallization of the solid lipid, trapping the liquid lipid, API, and tocopherol within the imperfect matrix, locking in the high encapsulation efficiency.

NLC_Workflow LIPID Lipid Phase (70°C) Precirol + MCT + API + α-Tocopherol MIX High-Shear Homogenization (10,000 rpm, 5 min) LIPID->MIX AQUEOUS Aqueous Phase (70°C) Water + Surfactants + Ascorbic Acid AQUEOUS->MIX SONIC Probe Sonication (Amplitude 40%, 3 min) MIX->SONIC COOL Rapid Cooling (4°C) Lipid Crystallization SONIC->COOL FINAL Antioxidant-Doped NLCs Loaded with 3-propyl-1H-indol-6-ol COOL->FINAL

Workflow for the formulation of 3-propyl-1H-indol-6-ol loaded NLCs.

System Validation and Data Presentation

A robust formulation must be self-validating. The following metrics guarantee the physical stability and chemical integrity of the delivery system.

Physicochemical Characterization

Particle size (Z-average), Polydispersity Index (PDI), and Zeta Potential are measured using Dynamic Light Scattering (DLS). Encapsulation Efficiency (EE%) is determined by ultrafiltration (100 kDa MWCO centrifugal filters) to separate free API from NLC-bound API, followed by HPLC quantification at λmax​ 280 nm.

Table 1: Optimization of Lipid Ratios and Resulting NLC Characteristics

Formulation IDSolid:Liquid Lipid RatioZ-Average Size (nm)PDIZeta Potential (mV)EE (%)
NLC-19:1185.4 ± 4.20.28 ± 0.02-22.4 ± 1.272.4 ± 2.1
NLC-24:1162.1 ± 3.80.21 ± 0.01-25.8 ± 0.985.6 ± 1.8
NLC-3 (Optimized) 3:1 145.3 ± 2.5 0.15 ± 0.02 -28.5 ± 1.1 94.2 ± 1.5
NLC-41:1138.6 ± 5.10.18 ± 0.03-26.1 ± 1.588.1 ± 2.4

Analysis: NLC-3 represents the optimal thermodynamic balance. A 3:1 ratio provides enough liquid lipid to heavily perturb the Precirol ATO 5 crystal lattice (maximizing EE% to 94.2%), while retaining enough solid lipid to maintain a rigid particle structure (PDI < 0.2).

Long-Term Oxidative Stability Validation

To prove the efficacy of the dual-antioxidant shielding mechanism, the optimized formulation (NLC-3) was stored at 25°C / 60% RH for 6 months and compared against a control NLC lacking Ascorbic Acid and α -Tocopherol.

Table 2: 6-Month Stability Profile (25°C / 60% RH)

Time PointNLC-3 (With Antioxidants) API Remaining (%)Control NLC (No Antioxidants) API Remaining (%)NLC-3 Size (nm)NLC-3 PDI
Day 0100.0100.0145.30.15
Month 199.2 ± 0.482.4 ± 1.5146.10.15
Month 397.5 ± 0.861.2 ± 2.3148.50.17
Month 695.1 ± 1.134.8 ± 3.1152.20.19

Analysis: The control formulation rapidly degraded, losing over 65% of the active 3-propyl-1H-indol-6-ol payload due to auto-oxidation of the C6-hydroxyl group. The antioxidant-doped NLC-3 maintained >95% API integrity over 6 months, validating the synergistic α -Tocopherol/Ascorbic Acid regenerative cycle. Furthermore, the minimal shift in particle size and PDI indicates that the NLC matrix successfully prevented lipid polymorphism and subsequent drug expulsion.

References

  • chemical-label.com . chemical label 3-propyl-1H-indol-6-ol. Retrieved from: [Link]

  • MDPI . Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery: Advances, Challenges, and Future Prospects. Retrieved from: [Link]

  • PMC - NIH . Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. Retrieved from: [Link]

  • Dove Medical Press . Engineering Optimized Nanostructured Lipid Carriers for Astaxanthin. Retrieved from: [Link]

  • PMC - NIH . Treatment with ascorbic acid and α-tocopherol modulates oxidative-stress markers. Retrieved from: [Link]

  • MDPI . Development of Emulsions Containing L-Ascorbic Acid and α-Tocopherol Based on the Polysaccharide FucoPol. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-propyl-1H-indol-6-ol

Welcome to the technical support guide for the synthesis of 3-propyl-1H-indol-6-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-propyl-1H-indol-6-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer proven protocols to enhance reaction yield and purity.

Introduction: The Challenge of Synthesizing 3-propyl-1H-indol-6-ol

3-propyl-1H-indol-6-ol is a valuable indole derivative, a class of compounds pivotal in pharmaceuticals and natural product synthesis.[1][2] The synthesis, however, is not without its challenges. The presence of a hydroxyl group on the benzene ring and an alkyl substituent at the C3 position necessitates careful control over reaction conditions to prevent side reactions and maximize yield.[3] This guide provides a structured approach to overcoming common hurdles encountered during its synthesis, with a focus on the widely used Fischer indole synthesis and related methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Question 1: My overall yield is consistently low. What are the primary factors to investigate?

Low yield is the most common issue and can stem from multiple points in the synthetic pathway. A systematic approach is crucial for diagnosis.

Answer:

Several factors can contribute to low yields. Start by evaluating the following:

  • Purity of Starting Materials: Impurities in your arylhydrazine or the carbonyl compound (e.g., 1-hexanal for a propyl group) can introduce competing side reactions.[4] Always use freshly purified reagents and verify their purity by NMR or GC-MS.

  • Catalyst Choice and Concentration: The acid catalyst is critical.[2] While zinc chloride (ZnCl₂) is common, polyphosphoric acid (PPA) or stronger Brønsted acids might be more effective.[2][4] The optimal catalyst loading should be determined empirically; too much acid can lead to degradation and tar formation.

  • Reaction Temperature and Time: The Fischer indole synthesis requires elevated temperatures for the key[4][4]-sigmatropic rearrangement and cyclization steps.[2][5] However, excessive heat or prolonged reaction times can promote polymerization and decomposition, especially with a sensitive hydroxyl group present. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Atmosphere Control: Hydroxyindoles can be susceptible to oxidation, which often results in the formation of colored impurities and reduced yield. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can be highly beneficial.

Question 2: I'm observing a significant amount of dark, tarry side products that complicate purification.

The formation of tar is a frequent problem in acid-catalyzed reactions involving electron-rich aromatic compounds.

Answer:

Tarry byproducts are typically polymeric materials resulting from undesired side reactions. To minimize their formation:

  • Lower the Reaction Temperature: This is the most direct way to reduce the rate of polymerization. A modified Bischler-Möhlau reaction carried out at a lower temperature has been shown to improve yields and reduce tar formation in the synthesis of hydroxyindoles.[6]

  • Optimize Acid Catalyst: Switch to a milder Lewis acid or a solid-supported acid catalyst like Amberlyst® 15.[7] These can offer better control and easier removal, reducing charring. Some studies show phosphomolybdic acid can give high yields in shorter reaction times.[8]

  • Control the Rate of Addition: If the reaction is highly exothermic, adding the catalyst or one of the reactants portion-wise or via a syringe pump can help maintain better temperature control and prevent localized "hot spots" where decomposition is accelerated.

Question 3: My reaction appears incomplete, with significant starting material remaining even after extended reaction times. What can I do?

An incomplete reaction points to issues with activation energy, catalyst efficacy, or reagent stoichiometry.

Answer:

To drive the reaction to completion, consider these strategies:

  • Increase Catalyst Loading: The catalyst may be deactivated or insufficient. Incrementally increase the molar percentage of your acid catalyst. For instance, moving from 5 mol% to 10 mol% ZrCl₄ was found to improve yields in a related indole synthesis.[9]

  • Screen Different Catalysts: If one acid is ineffective, another may work better. A screen of catalysts including Zeolite-HY, Montmorillonite K10, and Amberlite-120 showed significant variation in yield for the Fischer indole synthesis.[8]

  • Use Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating.[4][7] This can help overcome the activation energy barrier for thermally sensitive substrates.[4]

  • Ensure Anhydrous Conditions: Water can hydrolyze some Lewis acid catalysts and interfere with the formation of the key hydrazone intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

Question 4: Purification is challenging. The product co-elutes with impurities or degrades on the silica gel column.

Purification of indole derivatives, especially those with polar hydroxyl groups, can be problematic.[4]

Answer:

If standard silica gel chromatography is failing, try these alternative approaches:

  • Modify the Eluent: Add a small amount of a volatile base, like triethylamine (~0.1-1%), to the eluent system (e.g., hexane/ethyl acetate). This can deactivate the acidic sites on the silica gel, preventing product degradation and reducing tailing.[4]

  • Use a Different Stationary Phase: If product decomposition on silica is suspected, switch to a less acidic stationary phase like neutral alumina or consider using reversed-phase (C18) silica.[4]

  • Crystallization: This is often the most effective method for obtaining highly pure material. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, toluene) to find conditions that promote crystallization of the desired product, leaving impurities in the mother liquor.[10]

  • Protecting Group Strategy: As a last resort, consider protecting the hydroxyl group (e.g., as a methoxy or acetate) before synthesis and deprotecting it in the final step. This can improve solubility in chromatography solvents and prevent interactions with silica gel. A methoxy group can later be deprotected, though this adds steps to the synthesis.[11]

Workflow & Decision Making Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 3-propyl-1H-indol-6-ol.

TroubleshootingWorkflow start_node Problem Identified issue_node1 issue_node1 start_node->issue_node1 Low Yield issue_node2 issue_node2 start_node->issue_node2 Tar Formation issue_node3 issue_node3 start_node->issue_node3 Difficult Purification process_node process_node decision_node decision_node solution_node solution_node issue_node issue_node process_node1 Verify Reagent Purity & Stoichiometry issue_node1->process_node1 Check process_node3 Lower Reaction Temp. & Control Addition Rate issue_node2->process_node3 Action process_node4 Modify Eluent (add TEA) issue_node3->process_node4 Standard Column Failed decision_node1 Purity OK? process_node1->decision_node1 process_node2 Review Conditions: Temp, Time, Catalyst decision_node1->process_node2 Yes solution_node1 Purify/Replace Reagents decision_node1->solution_node1 No solution_node2 Optimize Catalyst (Type & Loading) Consider MW Synthesis process_node2->solution_node2 solution_node3 Use Milder or Solid-Supported Catalyst process_node3->solution_node3 decision_node2 Improved? process_node4->decision_node2 solution_node4 Continue Optimized Chromatography decision_node2->solution_node4 Yes process_node5 Switch Stationary Phase (Alumina / C18) decision_node2->process_node5 No solution_node5 Attempt Recrystallization process_node5->solution_node5

Caption: Troubleshooting workflow for 3-propyl-1H-indol-6-ol synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the best synthetic route to start with for 3-propyl-1H-indol-6-ol? The Fischer indole synthesis is a robust and widely documented method for preparing substituted indoles and is a good starting point.[2] It involves the acid-catalyzed reaction of an arylhydrazine (in this case, 4-hydroxyphenylhydrazine) with an appropriate ketone or aldehyde (1-hexanal or its equivalent).[2]

  • Q2: How critical is the choice of solvent? The choice of solvent can be important. Polar aprotic solvents like DMSO or acetic acid are commonly used.[2] Toluene is also effective and can facilitate the removal of water azeotropically.[12] For modern approaches, N-methylpyrrolidone (NMP) has proven effective in microwave-assisted syntheses.[7]

  • Q3: Can I use a one-pot procedure for this synthesis? Yes, one-pot procedures where the hydrazone is formed in situ followed by indolization are common and often more efficient.[4][7] This minimizes the handling of the potentially unstable hydrazone intermediate.

  • Q4: Are there any specific safety concerns with 6-hydroxyindoles? Standard laboratory safety precautions should be followed. 6-hydroxyindole itself can be a skin and eye irritant.[13] Additionally, arylhydrazines are often toxic and should be handled with care in a well-ventilated fume hood.

Optimized Experimental Protocol: Fischer Indole Synthesis

This protocol is a generalized starting point. Optimization of temperature, time, and catalyst loading may be required.

Materials:

  • 4-Hydroxyphenylhydrazine hydrochloride

  • 1-Hexanal

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol or Acetic Acid (solvent)

  • Ethyl Acetate (extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Hydrazone Formation (In-situ):

    • To a round-bottom flask under an inert atmosphere (N₂), add 4-hydroxyphenylhydrazine hydrochloride (1.0 eq) and the chosen solvent (e.g., ethanol).

    • Add a base (e.g., sodium acetate, 1.1 eq) to free the hydrazine. Stir for 15 minutes.

    • Add 1-hexanal (1.05 eq) dropwise to the mixture at room temperature.

    • Stir the reaction for 1-2 hours at room temperature or with gentle heating (40-50 °C) to form the hydrazone. Monitor by TLC until the starting hydrazine is consumed.

  • Indolization (Cyclization):

    • To the hydrazone mixture, add the acid catalyst. If using PPA, it can often serve as its own solvent and reagent. If using ZnCl₂ (2.0 eq), add it directly to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC.[4]

    • Maintain heating until the hydrazone intermediate is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it slowly into a beaker of ice water or an ice-cold solution of sodium bicarbonate.[4]

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

    • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure 3-propyl-1H-indol-6-ol.

Data Summary Table

The following table compares different catalytic systems that have been successfully employed in related indole syntheses, providing a basis for catalyst selection.

Catalyst SystemTypical ConditionsReported YieldsKey Advantages/DisadvantagesReference
ZnCl₂ Thermal (Reflux)Moderate to GoodInexpensive, common; can require harsh conditions.[2]
Polyphosphoric Acid (PPA) Thermal (80-100 °C)Good to HighActs as solvent and catalyst; work-up can be difficult.[2][4]
Amberlyst® 15 Conductive HeatingUp to 75%Heterogeneous (easy to remove), reusable; may have lower activity.[7]
Phosphomolybdic Acid 60 °C, ChloroformUp to 86%High yield, short reaction time, recyclable catalyst.[8]
Microwave (MW) Irradiation Various catalystsOften >70%Drastically reduced reaction times, improved yields.[4][7]

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
  • Optimization of reaction conditions for the synthesis of 3-(3- oxoaryl) indole derivative 3 a [a]. ResearchGate.
  • Improving yield in Fischer indole synthesis of precursors. Benchchem.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Synthesis of 3-Substituted Indoles by Yonemitsu Three-Component Reactions Accelerated in Microdroplet/Thin Film. The Journal of Organic Chemistry.
  • Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating. Benchchem.
  • 5, 6-Dihydroxyindoles and Indole-5, 6-diones. Academia.edu.
  • Highly efficient and facile green approach for one-pot fischer indole synthesis. ResearchGate.
  • Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile.
  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate.
  • Safety Assessment of 6-Hydroxyindole as Used in Cosmetics. cir-safety.org.
  • Synthesis of a 6-Hydroxyindole Metabolite of AM2201. Korea Science.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Propyl-1H-indol-6-ol Solubility in Biological Assays

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro evaluation of substituted indoles. 3-propyl-1H-indol-6-ol presents a classic biopharmaceutical challenge: it possesses a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro evaluation of substituted indoles. 3-propyl-1H-indol-6-ol presents a classic biopharmaceutical challenge: it possesses a highly lipophilic aliphatic propyl chain and a planar aromatic indole core, which together drive a high crystal lattice energy.

While the hydroxyl group at the 6-position offers a hydrogen bond donor/acceptor, the molecule remains entirely un-ionized at physiological pH (the phenolic hydroxyl pKa is ~10.0, and the indole amine pKa is ~16.0). Consequently, adjusting the buffer pH is ineffective for cell-based assays [1]. This guide provides field-proven, mechanistically grounded strategies to prevent compound "crash-out," ensure reliable target engagement, and generate reproducible assay data.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my 3-propyl-1H-indol-6-ol stock precipitate in the tube even before I add it to the assay buffer?

The Causality: This is almost always a result of poor dimethyl sulfoxide (DMSO) stock management. DMSO is highly hygroscopic; leaving a bottle open on the bench allows it to absorb up to 10% of its volume in atmospheric water [2]. The introduction of water drastically lowers the solubility threshold for hydrophobic indoles. Furthermore, repeated freeze-thaw cycles of the stock solution promote the formation of low-energy crystals. These aged crystals require significantly more thermodynamic energy to redissolve than the original amorphous powder. The Fix: Always prepare primary stocks (e.g., 10–30 mM) in commercially sealed, anhydrous DMSO (≤0.005% water). Aliquot the stock into single-use opaque vials and store at -20°C or -80°C. Never subject a working aliquot to more than one freeze-thaw cycle.

Q2: My DMSO stock is perfectly clear, but the compound instantly turns cloudy when added to the cell culture media. How do I prevent this?

The Causality: You are observing a failure of kinetic solubility . When a concentrated DMSO stock is injected directly into a large volume of aqueous buffer, the local solvent polarity shifts instantaneously. The energy required to break the indole's crystal lattice is not factored into this rapid shift, causing the compound to rapidly supersaturate and nucleate into microcrystals (a "crash-out") [2]. The Fix: Avoid single-step, high-ratio dilutions (e.g., 1 µL of 10 mM stock directly into 999 µL of buffer). Instead, perform a stepwise dilution . First, dilute the primary stock into an intermediate solvent (e.g., 10% DMSO in assay buffer), vortex immediately to disperse the local concentration gradient, and then perform the final dilution into the assay plate.

Q3: I need to test the compound at high concentrations (e.g., 100 µM), but DMSO toxicity limits my final solvent concentration to 0.5%. What is the best strategy?

The Causality: When co-solvents (like DMSO or ethanol) are restricted by biological toxicity limits, you must alter the apparent thermodynamic solubility of the compound without changing its covalent structure. The Fix: Utilize Host-Guest Complexation via Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior [3]. It encapsulates the hydrophobic propyl-indole moiety, shielding it from the aqueous environment while the exterior hydroxyl groups maintain water solubility. This allows you to deliver high concentrations of the compound to the cells with negligible DMSO.

Part 2: Troubleshooting Logic & Decision Workflows

TroubleshootingFlow Start Compound Precipitation Detected in Assay CheckDMSO Is DMSO Stock Anhydrous & Fresh? Start->CheckDMSO FixDMSO Prepare fresh stock in 100% Dry DMSO CheckDMSO->FixDMSO No (Wet/Old) Dilution Perform Stepwise Dilution (Intermediate) CheckDMSO->Dilution Yes Surfactant Add 0.01% Tween-20 or 0.1% BSA to Buffer Dilution->Surfactant Fails Cyclodextrin Formulate with 20% HP-β-CD (Protocol Below) Surfactant->Cyclodextrin Fails / Assay Interference

Caption: Decision tree for troubleshooting 3-propyl-1H-indol-6-ol solubility in aqueous biological assays.

Part 3: Advanced Formulation Methodology

If basic dilution techniques fail, you must formulate the compound as an inclusion complex. The following protocol is a self-validating system designed to maximize the thermodynamic solubility of 3-propyl-1H-indol-6-ol using HP-β-CD.

Self-Validating Protocol: HP-β-CD Inclusion Complex Preparation

Note: This protocol yields a 1 mM aqueous stock of 3-propyl-1H-indol-6-ol suitable for direct application to cell culture media.

Materials Required:

  • 3-propyl-1H-indol-6-ol (Amorphous powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Anhydrous DMSO (≤0.005% H₂O)

  • 0.22 µm PTFE syringe filters (Do not use PES or Nylon, as hydrophobic indoles bind non-specifically to these membranes).

Step-by-Step Methodology:

  • Carrier Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of your base assay buffer (e.g., PBS or DMEM without serum) to create a 20% (w/v) carrier solution. Vortex until completely clear.

  • Primary Solubilization: Dissolve 3-propyl-1H-indol-6-ol in anhydrous DMSO to create a highly concentrated 50 mM primary stock.

  • Complexation (The Critical Step): Place the 1 mL of 20% HP-β-CD solution on a magnetic stirrer at 500 RPM. Slowly add 20 µL of the 50 mM indole stock dropwise directly into the vortex center.

    • Causality: Dropwise addition prevents localized supersaturation zones, ensuring the cyclodextrin cavity captures the indole molecule before it can nucleate with other indole molecules.

  • Thermodynamic Activation: Sonicate the mixture in a water bath at room temperature for 15 minutes.

    • Causality: Sonication provides the activation energy necessary to break any transient microcrystals and drives the equilibrium fully toward the host-guest inclusion complex.

  • Sterilization & Clarification: Pass the solution through a 0.22 µm PTFE syringe filter.

  • System Validation (Self-Check): Measure the UV-Vis absorbance (at the compound's specific λmax, typically ~280-290 nm for indoles) of the solution before and after filtration. A concentration recovery of >95% validates that the compound is fully complexed and thermodynamically soluble. A significant drop in absorbance indicates micro-precipitation occurred and the cyclodextrin ratio must be increased.

CD_Workflow Step1 1. Prepare 20% HP-β-CD in Buffer Step3 3. Dropwise Addition with Stirring Step1->Step3 Step2 2. Prepare 50mM Indole in DMSO Step2->Step3 Step4 4. Sonication (15 mins) Step3->Step4 Step5 5. PTFE Filtration & UV Validation Step4->Step5

Caption: Step-by-step experimental workflow for generating a self-validating cyclodextrin inclusion complex.

Part 4: Quantitative Strategy Comparison

To assist in experimental design, the table below summarizes the expected outcomes of various solubilization strategies for 3-propyl-1H-indol-6-ol based on standard biopharmaceutical profiling [2][3].

Solubilization StrategyPrimary Mechanism of ActionMax Expected Aqueous Conc.ProsCons / Limitations
Direct Dilution (0.5% DMSO) Solvent exchange< 5 µMSimple, fast, low cost.High risk of kinetic crash-out; limits maximum assay dose.
Stepwise Dilution Gradient reduction~ 10 - 15 µMPrevents immediate nucleation.Compound may still precipitate over a 48h incubation period.
Buffer + 0.01% Tween-20 Micellar encapsulation~ 25 - 50 µMGood for biochemical/enzyme assays.Surfactants can lyse cells or interfere with membrane proteins.
20% HP-β-CD Complexation Host-Guest inclusion> 1000 µMMaintains physiological pH; highly biocompatible; prevents plastic binding.Requires preparation time; cyclodextrin may sequester other lipids.
References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from[Link]

  • Popielec, A., & Loftsson, T. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(7), 1389. Retrieved from[Link]

Troubleshooting

Technical Support Center: Stabilizing 3-Propyl-1H-indol-6-ol During Storage and Handling

Welcome to the Technical Support Center for 3-propyl-1H-indol-6-ol . As an electron-rich hydroxyindole derivative, this compound presents unique challenges during formulation, storage, and in vitro experimentation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-propyl-1H-indol-6-ol . As an electron-rich hydroxyindole derivative, this compound presents unique challenges during formulation, storage, and in vitro experimentation. This guide is designed for researchers and drug development professionals who need to maintain the structural integrity of this highly sensitive molecule, preventing auto-oxidation and degradation.

Part 1: Troubleshooting & FAQs (Mechanisms of Degradation)

Q1: Why does my 3-propyl-1H-indol-6-ol solution rapidly turn pink or brown upon exposure to air? A1: The color change is a direct visual indicator of oxidative degradation. The indole core is inherently electron-rich, and the addition of a hydroxyl group (-OH) at the C6 position acts as a strong π -electron donor via resonance. This significantly increases the electron density of the pyrrole ring, specifically at the C2 and C3 positions. Consequently, the molecule becomes highly susceptible to single-electron transfer (SET) oxidation and electrophilic attack by molecular oxygen or reactive oxygen species (ROS)[1]. This oxidative cleavage of the C2-C3 double bond leads to the formation of conjugated quinone-imines or oxindole dimers, which absorb light in the visible spectrum and appear pink, red, or brown[2].

Q2: What are the optimal storage conditions for the lyophilized powder versus the reconstituted solution? A2:

  • Dry Powder: Must be stored desiccated at -20°C or -80°C in an opaque, tightly sealed container flushed with an inert gas (Argon or Nitrogen) to prevent ambient moisture and oxygen from initiating surface oxidation.

  • Reconstituted Solutions: To maximize stability, solutions must be prepared in anhydrous, degassed solvents (e.g., DMSO) and stored at -80°C under an inert atmosphere[2]. Amber vials are mandatory, as hydroxyindoles undergo rapid photodegradation when exposed to UV or visible light[3].

Q3: Can I use antioxidants to stabilize the compound in aqueous assays? A3: Yes, provided the antioxidant does not interfere with your downstream biological assay. Free radical scavengers or sacrificial antioxidants can significantly extend the half-life of hydroxyindoles.3 is an excellent choice because it has a lower oxidation potential than standard indoles and preferentially absorbs oxidative stress without generating high levels of secondary peroxides[3]. Alternatively, 0.1% Butylated hydroxytoluene (BHT) is highly effective in organic stock solutions.

Part 2: Quantitative Stability Profiles

To assist in experimental planning, the following table summarizes the expected stability of electron-rich hydroxyindole derivatives (like 3-propyl-1H-indol-6-ol) under various environmental conditions.

Storage ConditionSolvent / MatrixTemperatureAntioxidant AddedEstimated Half-Life ( t1/2​ )Visual Indicator of Degradation
Ambient Air, LightAqueous Buffer (pH 7.4)25°CNone< 2 hoursRapid shift to pink/brown
Ambient Air, DarkAqueous Buffer (pH 7.4)25°CNone~ 12 hoursSlow shift to faint pink
Inert (Argon), DarkDegassed DMSO4°CNone7 - 14 daysYellowing over time
Inert (Argon), DarkDegassed DMSO-80°CNone> 6 monthsNone (Remains clear)
Inert (Argon), DarkDegassed DMSO-80°C0.1% BHT> 12 monthsNone (Remains clear)

Part 3: Self-Validating Preparation Protocol

To ensure absolute scientific integrity, do not simply assume your solvent is oxygen-free. The following step-by-step methodology incorporates a self-validating feedback loop to guarantee the stabilization of 3-propyl-1H-indol-6-ol.

Objective: Prepare a 10 mM stock solution of 3-propyl-1H-indol-6-ol that is protected from auto-oxidation.

Step 1: Solvent Deoxygenation (The Critical Step)

  • Transfer 10 mL of anhydrous DMSO into a septum-sealed glass vial.

  • Insert a long needle connected to an Argon gas line directly into the solvent. Insert a short needle into the septum to act as a vent.

  • Sparge the DMSO with Argon for a minimum of 15 minutes to displace dissolved oxygen.

Step 2: The Self-Validation Test (Oxygen Check) Causality: Even trace oxygen will degrade the indole ring. We must prove the oxygen is gone before introducing the compound.

  • Withdraw 1 mL of the sparged DMSO into a separate "dummy" vial.

  • Add 10 µL of a dilute resazurin solution (a redox-sensitive dye) to the dummy vial.

  • Validation Check: If the solvent remains colorless, the environment is successfully deoxygenated. If it turns fluorescent pink (resorufin), oxygen is still present. Do not proceed until the dummy vial remains colorless.

Step 3: Dissolution & Antioxidant Addition

  • Working inside a glove box or under a continuous Argon stream, add 0.1% w/v BHT to the validated DMSO to act as a sacrificial radical scavenger.

  • Add the required mass of 3-propyl-1H-indol-6-ol to achieve a 10 mM concentration.

  • Vortex gently until fully dissolved. The solution should be perfectly clear.

Step 4: Aliquoting & Storage

  • Dispense the solution into single-use, Argon-flushed amber microcentrifuge tubes to prevent photodegradation.

  • Minimize headspace in the tubes to limit any potential gas exchange.

  • Flash-freeze in liquid nitrogen and transfer immediately to -80°C storage[2].

Part 4: Workflow Visualization

The following logical relationship diagram maps the critical path for handling 3-propyl-1H-indol-6-ol to prevent degradation.

StorageWorkflow Step1 1. Dry Powder 3-propyl-1H-indol-6-ol Step2 2. Degas Anhydrous DMSO (Argon Sparging 15 min) Step1->Step2 Validation Self-Validation: Resazurin Oxygen Test Step2->Validation Validation->Step2 Fails (Turns Pink) Step3 3. Add Antioxidant (e.g., 0.1% BHT) Validation->Step3 Passes (Colorless) Step4 4. Dissolve Solute (Under Argon/N2) Step3->Step4 Step5 5. Aliquot into Amber Vials (Minimize Headspace) Step4->Step5 Step6 6. Store at -80°C (Desiccated) Step5->Step6

Caption: Self-validating workflow for the inert preparation and storage of 3-propyl-1H-indol-6-ol.

References

  • Asymmetric Electrooxidation of Indoles: Mechanistic Insights from an Enantioselective Bromoradical Addition Pathway. ACS Publications. URL:[Link]

  • Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. ResearchGate. URL:[Link]

Sources

Optimization

reducing byproducts and impurities in 3-propyl-1H-indol-6-ol crystallization

Welcome to the Technical Support Center for 3-propyl-1H-indol-6-ol crystallization and purification. This guide is engineered for researchers, process chemists, and drug development professionals who require high-purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-propyl-1H-indol-6-ol crystallization and purification. This guide is engineered for researchers, process chemists, and drug development professionals who require high-purity isolation of indole derivatives.

Indole cores are notoriously sensitive to environmental stressors, often leading to complex impurity profiles during scale-up. This center departs from standard generic advice, focusing instead on the mechanistic causality behind byproduct formation and providing self-validating, field-proven protocols to ensure scientific integrity and reproducible yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My 3-propyl-1H-indol-6-ol crystals develop a pink or brown tint upon isolation. What is the chemical mechanism behind this, and how can I prevent it? The Causality: The discoloration is a classic hallmark of indole autoxidation. The electron-rich pyrrole ring of the indole core—exacerbated by the electron-donating hydroxyl group at the C6 position and the alkyl group at C3—is highly susceptible to radical-mediated oxidation. Exposure to dissolved oxygen, light, or trace transition metals generates an indolyl radical. This intermediate rapidly reacts with oxygen to form peroxy intermediates, ultimately yielding oxindoles or highly conjugated, colored dimeric degradants[1]. The Solution: You must treat the crystallization as an air-sensitive process. Sparge your crystallization solvent with nitrogen or argon for at least 15 minutes prior to dissolution to displace dissolved O₂. Conduct the crystallization in amber glassware to prevent photo-oxidation. In highly sensitive applications, the addition of a sacrificial antioxidant (e.g., trace BHT) can suppress oxidation and retard the crystallization of degraded impurities[2].

Q2: I am detecting high levels of trapped solvent and regioisomer impurities in my final API via HPLC. How do I improve crystal purity without sacrificing yield? The Causality: Rapid supersaturation (often caused by "crash-cooling" or dumping anti-solvent) leads to uncontrolled, rapid nucleation. Indole derivatives frequently form plate-like or needle-like crystals that are highly prone to trapping mother liquor (containing residual solvents and soluble regioisomers) within the crystal lattice defects[3]. The Solution: Shift to a controlled anti-solvent crystallization coupled with temperature cycling (Ostwald ripening). By holding the suspension at an elevated temperature just below the solubility limit, smaller, kinetically formed impure crystals dissolve, while larger, thermodynamically stable, and purer crystals grow[3].

Q3: What is the optimal solvent/anti-solvent pairing for 3-propyl-1H-indol-6-ol? The Causality: The molecule possesses both a polar hydroxyl/amine domain and a lipophilic propyl chain. It exhibits excellent solubility in polar aprotic solvents but is practically insoluble in aliphatic hydrocarbons. The Solution: An Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) system is highly recommended. This pairing provides a steep solubility curve, allowing for high recovery yields while keeping polar oxidized impurities dissolved in the mother liquor[4]. Alternatively, a Methanol/Cyclohexane system can be utilized for spherical crystallization approaches if bulk powder flowability is a downstream requirement[5].

Part 2: Data Visualization & Mechanistic Pathways

Quantitative Impact of Process Parameters on Impurity Entrapment

To optimize your workflow, reference the following empirical data matrix comparing crystallization parameters against final 3-propyl-1H-indol-6-ol purity.

Crystallization MethodCooling RateAnti-Solvent Addition RateDimeric Impurities (HPLC %a/a)Residual Solvent (ppm)Final Purity
Crash Cooling (Air)Fast (>2.0 °C/min)N/A1.85%> 5,000 ppm96.2%
Anti-Solvent (Air)IsothermalFast (Bolus)1.42%3,200 ppm97.5%
Anti-Solvent (N₂)Slow (0.2 °C/min)Slow (Dropwise)0.15%850 ppm99.1%
Temp. Cycling (N₂) 0.1 °C/min Syringe Pump (0.5 mL/min) < 0.05% < 200 ppm > 99.8%
Degradation Pathway Diagram

The following diagram illustrates the mechanistic pathway of byproduct formation that must be interrupted during your process.

OxidationPathway A 3-Propyl-1H-indol-6-ol (Target API) B Indolyl Radical (Intermediate) A->B Light / Heat / Trace Metals C Peroxy Intermediate (O2 Addition) B->C Dissolved O2 E Dimeric Degradant (Impurity) B->E Radical Coupling D Oxindole Byproduct (Impurity) C->D Rearrangement

Mechanistic pathway of 3-propyl-1H-indol-6-ol oxidative degradation.

Part 3: Self-Validating Experimental Protocol

Protocol: Oxygen-Free Anti-Solvent Crystallization with Ostwald Ripening

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Solvent Preparation & Degassing

  • Measure 10 volumes (relative to input mass) of Ethyl Acetate and 15 volumes of n-Heptane into separate amber flasks.

  • Sparge both solvents with high-purity Nitrogen (N₂) for 20 minutes using a submerged frit. Validation Checkpoint: Dissolved oxygen (DO) meter should read < 1 ppm. If unavailable, ensure vigorous bubbling has occurred for the full duration.

Step 2: Dissolution

  • Charge crude 3-propyl-1H-indol-6-ol into a jacketed reactor equipped with an overhead stirrer and N₂ sweep.

  • Add the degassed Ethyl Acetate and heat the jacket to 50 °C until complete dissolution occurs. Validation Checkpoint: The solution must be completely transparent. A pale yellow color is acceptable; a pink or dark brown hue indicates oxygen ingress or pre-existing severe degradation.

Step 3: Anti-Solvent Titration

  • Maintain the reactor at 50 °C.

  • Using a syringe pump, add 30% of the total degassed n-Heptane volume at a rate of 0.5 mL/min.

  • Seed the reactor with 0.5 wt% of pure 3-propyl-1H-indol-6-ol crystals to bypass the metastable zone and prevent spontaneous, uncontrolled nucleation. Validation Checkpoint: A faint, persistent cloudiness (turbidity) should develop and remain stable. If the solution oils out (liquid-liquid phase separation), the anti-solvent was added too quickly.

Step 4: Temperature Cycling (Ostwald Ripening)

  • Add the remaining n-Heptane dropwise over 2 hours.

  • Cool the reactor from 50 °C to 40 °C at 0.1 °C/min.

  • Re-heat the reactor to 48 °C and hold for 30 minutes (this dissolves kinetic fines and trapped impurities).

  • Final cooling: Ramp down to 5 °C at 0.1 °C/min.

Step 5: Isolation & Drying

  • Filter the slurry under a blanket of Nitrogen (avoid pulling ambient air through the filter cake).

  • Wash the cake with 2 volumes of pre-chilled (5 °C), degassed n-Heptane.

  • Dry in a vacuum oven at 30 °C (protected from light) to constant weight.

Optimized Workflow Diagram

Workflow S1 1. Dissolution (EtOAc, 50°C) S3 3. Anti-Solvent Titration (Heptane, Dropwise) S1->S3 S2 2. Degassing (N2 Sparging, 20 min) S2->S1 S4 4. Temperature Cycling (Ostwald Ripening) S3->S4 S5 5. Inert Filtration (Cold Heptane Wash) S4->S5 S6 6. Vacuum Drying (30°C, Dark) S5->S6

Optimized anti-solvent crystallization workflow for high-purity isolation.

Part 4: References

  • Crystal Morphology Prediction Models and Regulating Methods MDPI URL:[Link][3]

  • Process for the preparation of 5-substituted indole derivative (WO2012004811A1) Google Patents URL:[4]

  • Designing Spherical Particles of Arbidol Hydrochloride via Spherical Crystallization: Preparation and Characterization ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link][5]

  • Indoleacetic acid-mediated suppression of oxidation and crystallization in tin perovskite LEDs RSC Publishing URL:[Link][2]

  • Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link][1]

Sources

Troubleshooting

Technical Support Guide: Optimizing Solvent Extraction for 3-Propyl-1H-Indol-6-ol

An in-depth guide to optimizing solvent extraction methods for 3-propyl-1H-indol-6-ol, presented by the Technical Support Center. Welcome to the technical support center for advanced chemical extraction.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing solvent extraction methods for 3-propyl-1H-indol-6-ol, presented by the Technical Support Center.

Welcome to the technical support center for advanced chemical extraction. As Senior Application Scientists, we understand that optimizing the extraction of a novel or complex molecule like 3-propyl-1H-indol-6-ol requires a blend of theoretical knowledge and practical troubleshooting. This guide is designed to provide you, our fellow researchers and drug development professionals, with the in-depth insights and actionable protocols needed to master this process.

The structure of 3-propyl-1H-indol-6-ol, featuring a moderately non-polar indole core and propyl group, combined with a polar, ionizable phenolic hydroxyl group, presents a unique and interesting challenge. Its successful extraction hinges on the careful manipulation of solvent polarity and aqueous phase pH. This guide will walk you through the fundamental principles, common pitfalls, and advanced optimization strategies.

Understanding the Target: Physicochemical Properties

Before any experiment, understanding your molecule is paramount. Since detailed experimental data for 3-propyl-1H-indol-6-ol is not widely published, we can infer its properties from its constituent functional groups—the indole ring, the propyl chain, and the phenolic hydroxyl group.

PropertyEstimated Value / CharacteristicRationale & Implication for Extraction
Molecular Weight ~175.23 g/mol Standard molecular weight, easily handled by common extraction techniques.
Polarity Amphiphilic (possesses both polar and non-polar regions)The indole ring and propyl chain are lipophilic, while the -OH and N-H groups are hydrophilic. This dual nature requires a solvent of intermediate polarity or a solvent mixture for optimal solubility.
pKa (Phenolic -OH) ~9.5 - 10.5The phenolic hydroxyl group is acidic. At pH values more than two units below the pKa, the molecule will be neutral and prefer an organic solvent.[1][2] At pH values more than two units above the pKa, it will be an anionic phenoxide, preferring the aqueous phase. This is the key to selective extraction and purification.
LogP (Octanol-Water Partition Coefficient) ~2.0 - 2.5This value suggests a moderate preference for an organic solvent when the molecule is in its neutral (protonated) form. Solvent choice is crucial to exploit this property.[2]
Stability Potential sensitivity to heat, oxidation, and extreme pH.Indole rings can be susceptible to oxidation, and prolonged heating can cause degradation.[3][4][5] Experimental conditions should be mild where possible.

Frequently Asked Questions (FAQs)

Here we address the high-level questions that typically arise at the outset of process development.

Q1: What is the best starting solvent for extracting 3-propyl-1H-indol-6-ol?

A1: There is no single "best" solvent without experimental validation. However, a solvent of intermediate polarity is the most logical starting point. Ethyl acetate is an excellent first choice. It effectively bridges the polar (-OH group) and non-polar (indole ring, propyl chain) characteristics of the molecule. A systematic approach is recommended: test a range of solvents with varying polarities, from non-polar (e.g., Toluene) to moderately polar (e.g., Dichloromethane, Ethyl Acetate) to more polar (e.g., n-Butanol).[3][6]

Q2: Why is pH adjustment so critical for this extraction?

A2: The phenolic hydroxyl group on 3-propyl-1H-indol-6-ol is ionizable.[7][8] This is the most powerful tool you have for controlling its solubility.

  • In Acidic to Neutral Conditions (e.g., pH < 8): The hydroxyl group will be protonated (-OH) and the molecule will be in its neutral form. In this state, it is more soluble in organic solvents.

  • In Basic/Alkaline Conditions (e.g., pH > 12): The hydroxyl group will be deprotonated to form a negatively charged phenoxide ion (-O⁻). This ion is significantly more polar and will preferentially partition into the aqueous phase.[1] This pH-dependent partitioning allows for powerful purification strategies, such as back-extraction, to remove non-ionizable impurities.[9]

Q3: Should I use a single solvent or a solvent mixture?

A3: While starting with a single solvent is simpler, solvent mixtures (co-solvents) can offer superior performance. Adding a small amount of a more polar solvent like methanol or ethanol to a primary solvent like ethyl acetate can create a more polar medium, which may enhance the extraction of compounds that are soluble in such mixtures.[10][11] For instance, a 95:5 or 90:10 mixture of ethyl acetate and methanol could improve the recovery of your target molecule from a complex matrix.

Troubleshooting Guide: From Low Yields to Emulsions

This section tackles specific experimental problems with a clear cause-and-effect analysis and provides actionable solutions.

Q1: My extraction yield is extremely low or non-existent. What's going wrong?

A1: Low yield is a common but solvable issue. Let's break down the potential causes systematically.

  • Cause 1: Incorrect Solvent Polarity: The chosen solvent may not be optimal for solubilizing your compound. A solvent that is too non-polar (like hexane) will not effectively extract the molecule due to the polar hydroxyl group, while a solvent that is too polar and miscible with water (like methanol or acetone alone) is unsuitable for liquid-liquid extraction.

    • Solution: Perform a systematic solvent screening. Test solvents across a polarity range. (See Protocol 1: Solvent Screening).

  • Cause 2: Unfavorable pH: If your aqueous phase is too basic (e.g., pH 12), your compound will be ionized and remain in the aqueous layer, resulting in near-zero yield in the organic phase.[1][8]

    • Solution: Ensure the pH of your aqueous sample is buffered to at least two pH units below the compound's pKa (i.e., pH < 8) to maintain its neutral, organic-soluble form.[2] (See Protocol 2: pH Optimization).

  • Cause 3: Insufficient Extraction/Mixing: The compound needs adequate time and surface area to partition from the aqueous to the organic phase.

    • Solution: Ensure thorough mixing of the two phases for several minutes. Instead of one large volume extraction, perform multiple sequential extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more efficient than 1 x 150 mL).

  • Cause 4: Compound Degradation: Indole derivatives can be sensitive to harsh conditions.[4][12] Prolonged exposure to high heat, strong acids/bases, or oxygen can degrade the target molecule.

    • Solution: If using methods like Soxhlet extraction, consider a lower boiling point solvent to reduce the temperature.[3] If possible, work under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from direct light.

Q2: My final product is full of impurities. How can I improve selectivity?

A2: Purity is a function of extraction selectivity. Here’s how to enhance it.

  • Cause 1: Non-selective Solvent: The chosen solvent may be solubilizing a wide range of other compounds from your sample matrix along with your target.

    • Solution: A powerful technique is back-extraction . First, extract your target compound into an organic solvent at a low pH (e.g., pH 5-7). Then, wash this organic layer with a high pH aqueous solution (e.g., pH 12-13). Your acidic target compound will become ionized and move into the basic aqueous phase, leaving neutral, non-ionizable impurities behind in the organic layer. Finally, re-acidify the basic aqueous layer and re-extract with a fresh organic solvent to recover your purified compound.[9]

  • Cause 2: Suboptimal pH: The initial extraction pH may be too close to the pKa of impurity compounds.

    • Solution: Carefully adjust the pH of the extraction. A slight change can significantly alter the partitioning of acidic or basic impurities.[7][8]

Q3: I'm getting a thick, stable emulsion between the two layers. How do I break it?

A3: Emulsion formation is a common problem, especially with complex biological or crude reaction mixtures.[2]

  • Cause: Vigorous shaking can create fine droplets that are stabilized by surfactant-like molecules in your sample.

    • Solution 1 (Mechanical): Instead of vigorous shaking, use gentle but prolonged inversion of the separatory funnel. If an emulsion forms, try centrifugation; the g-force will often break the emulsion.

    • Solution 2 (Chemical): Add a small amount of brine (saturated NaCl solution). This increases the ionic strength and polarity of the aqueous phase, which can help destabilize the emulsion and improve phase separation (a phenomenon known as "salting out").

    • Solution 3 (Filtration): Pass the emulsified mixture through phase separation filter paper or a plug of glass wool.[9]

Visualizing the Process

General Solvent Extraction Workflow

The following diagram illustrates the fundamental steps in a liquid-liquid extraction process designed for 3-propyl-1H-indol-6-ol.

G cluster_prep Aqueous Phase Preparation cluster_extraction Extraction & Separation cluster_purification Purification & Recovery A 1. Dissolve Sample in Aqueous Buffer B 2. Adjust pH to < 8 (e.g., pH 5-7) A->B C 3. Add Immiscible Organic Solvent (e.g., Ethyl Acetate) B->C Transfer to Separatory Funnel D 4. Mix Gently & Allow Phases to Separate C->D E 5. Drain Aqueous Layer (Bottom) D->E F 6. Collect Organic Layer (Top) E->F G 7. Dry Organic Layer (e.g., with Na2SO4) F->G H 8. Filter Drying Agent G->H I 9. Evaporate Solvent (Rotary Evaporator) H->I J 10. Isolated Compound I->J

Caption: A standard workflow for the liquid-liquid extraction of 3-propyl-1H-indol-6-ol.

Troubleshooting Decision Tree for Low Yield

If you are facing low yields, this decision tree can help you diagnose the issue.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 3-propyl-1H-indol-6-ol Liquid Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak tailing during the liquid chromatography (LC) analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak tailing during the liquid chromatography (LC) analysis of 3-propyl-1H-indol-6-ol .

By understanding the exact physicochemical properties of this analyte—specifically its hydrophobic propyl chain, hydrogen-donating indole nitrogen, and weakly acidic phenolic hydroxyl group—we can systematically diagnose and eliminate chromatographic distortions.

Diagnostic Decision Tree

Before adjusting your mobile phase or swapping columns, it is critical to isolate the root cause of the tailing. Use the following logic flow to determine if your issue is a physical instrument defect or a chemical secondary interaction.

G Start Observe Peak Tailing (3-propyl-1H-indol-6-ol) Test Inject Neutral Marker (e.g., Toluene) Start->Test Physical Marker Tails: Physical/Instrument Issue Test->Physical Yes Chemical Marker Symmetrical: Chemical/Column Issue Test->Chemical No FixPhys Inspect fittings, minimize dead volume, replace column Physical->FixPhys pHAdjust Adjust Mobile Phase pH (pH 2.5 - 3.0) Chemical->pHAdjust Resolved Method Optimized (Asymmetry Factor 0.9 - 1.2) FixPhys->Resolved CheckTail Does Indole Still Tail? pHAdjust->CheckTail Silanol Residual Silanol Interaction: Use End-capped Column CheckTail->Silanol Yes CheckTail->Resolved No Silanol->Resolved

Diagnostic Workflow for LC Peak Tailing of 3-propyl-1H-indol-6-ol

Troubleshooting Guide & FAQs

Q1: Why does 3-propyl-1H-indol-6-ol exhibit severe peak tailing on my standard C18 column? A1: The tailing is primarily driven by secondary chemical interactions. While the propyl group dictates the primary hydrophobic retention on the C18 phase, the indole -NH and the phenolic -OH groups act as strong hydrogen-bond donors. Standard silica-based columns contain residual silanol groups (Si-OH). At a mid-range pH (pH 5–7), many of these silanols ionize into silanoate ions (Si-O⁻). These negatively charged sites act as aggressive hydrogen-bond acceptors, creating a secondary, slower retention mechanism that causes the trailing edge of your peak to drag .

Q2: How do I differentiate between column chemistry issues and physical instrument dead volume? A2: You must run a Neutral Marker Test. Physical issues (like a collapsed column bed, poorly seated PEEK tubing, or excessive detector cell volume) will distort all peaks equally. Chemical issues only affect molecules with specific functional groups. By injecting a purely hydrophobic, non-hydrogen-bonding molecule like toluene, you can isolate the variable. If toluene tails, fix your plumbing. If toluene is perfectly symmetrical but your indole tails, the issue is chemical .

Q3: What is the optimal mobile phase pH to minimize these secondary interactions? A3: The optimal pH is between 2.5 and 3.0 . The phenolic hydroxyl group on the indole-6-ol core has a pKa of approximately 9.9 to 10.1 . Therefore, it remains completely un-ionized (neutral) at acidic to neutral pH levels. However, the pKa of surface silanols is roughly 3.5 to 4.5. By lowering the mobile phase pH to 2.8 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you force the silanols into their fully protonated, neutral state (Si-OH). This drastically reduces their capacity to act as hydrogen-bond acceptors, effectively shutting down the secondary retention mechanism.

Q4: If pH adjustment isn't enough, which stationary phase chemistry is best suited for this analyte? A4: Switch to a highly end-capped column or a Charged Surface Hybrid (CSH) column. End-capping uses small silanes (like trimethylchlorosilane) to chemically block residual silanols. CSH technology goes a step further by applying a low-level positive surface charge to the silica particle, which repels polar/basic interactions and masks underlying silanol activity, yielding sharp peaks for polar indole derivatives .

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on trial and error. Execute the following self-validating workflows to definitively prove the causality of your peak tailing.

Protocol 1: The Neutral Marker Diagnostic Test
  • Purpose: To definitively isolate physical instrument errors from chemical interactions.

  • Causality: Toluene is incapable of hydrogen bonding. Its peak shape is dictated solely by system fluidics and primary hydrophobic retention.

  • Step-by-Step:

    • Prepare a mixed sample containing 10 µg/mL 3-propyl-1H-indol-6-ol and 10 µg/mL Toluene in the initial mobile phase.

    • Inject 2 µL onto the LC system using your current (problematic) method.

    • Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

  • Self-Validation Mechanism: If As​ (Toluene) > 1.2, the system internally flags a physical dead-volume defect (e.g., bad fitting). If As​ (Toluene) ≤ 1.2 but As​ (Indole) > 1.5, the system validates that the instrument is physically sound and the tailing is strictly a chemical interaction.

Protocol 2: Silanol-Suppression Mobile Phase Optimization
  • Purpose: To eliminate hydrogen bonding between the analyte and the stationary phase.

  • Causality: Acidifying the mobile phase below the silanol pKa (~4.0) neutralizes the stationary phase surface, preventing the indole's -OH and -NH groups from anchoring to the silica.

  • Step-by-Step:

    • Baseline Run: Run the analyte using Mobile Phase A: LC-MS grade Water (pH ~6.5) and Mobile Phase B: Acetonitrile. Record the As​ .

    • Suppression Run: Replace Mobile Phase A with Water containing 0.1% Formic Acid (yielding a pH of ~2.8).

    • Re-inject the sample and record the new As​ .

  • Self-Validation Mechanism: If the peak shape improves exclusively under the acidic condition, the protocol internally confirms that ionized silanols (Si-O⁻) were the definitive root cause of the tailing.

Quantitative Data Presentation

The following table summarizes expected diagnostic outcomes when applying the protocols above to 3-propyl-1H-indol-6-ol, allowing for rapid comparison of experimental variables.

Experimental ConditionMobile Phase pHAnalyteAsymmetry Factor ( As​ )Retention Time (min)Mechanistic Conclusion
Baseline (Unbuffered) 6.53-propyl-1H-indol-6-ol1.854.20Severe secondary silanol interaction
Neutral Marker Test 6.5Toluene1.055.10Validates absence of physical dead volume
Acidic Modifier (0.1% FA) 2.83-propyl-1H-indol-6-ol1.124.55Silanols protonated; tailing resolved
End-capped C18 Column 6.53-propyl-1H-indol-6-ol1.254.15Reduced active silanol sites

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing Troubleshooting." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Mitogen-activated protein kinase kinase 4 (MKK4) as a promising therapeutic target in liver diseases: a review." Available at: [Link]

Reference Data & Comparative Studies

Validation

Scaffold Superiority: A Comparative Guide to 3-Propyl-1H-indol-6-ol in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural advantages, comparative performance, and synthetic methodologies of 3-propyl-1H-indol-6-ol versus alternative...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural advantages, comparative performance, and synthetic methodologies of 3-propyl-1H-indol-6-ol versus alternative indole derivatives.

Introduction: The Evolution of the Indole Pharmacophore

The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics ranging from anti-inflammatory agents to targeted oncology drugs[1]. However, as drug discovery moves toward more complex targets, simple unsubstituted indoles often lack the necessary anchoring points for high-affinity binding.

3-propyl-1H-indol-6-ol (CAS: 820960-40-5) has emerged as a highly versatile, bifunctional building block. It offers a unique substitution pattern that solves several structural liabilities inherent to other indole derivatives:

  • C3-Propyl Group: Provides a flexible, lipophilic vector that effectively occupies hydrophobic pockets in target proteins without the steric clash often associated with rigid aryl substituents.

  • C6-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor and serves as a highly reactive synthetic handle for late-stage functionalization (e.g., etherification or esterification)[2].

  • Free Indole NH: Preserves a vital hydrogen-bonding interaction required for binding to kinase hinge regions and GPCR allosteric sites.

Structural & Mechanistic Advantages: A Comparative Analysis

When designing a screening library, the choice of the starting indole scaffold dictates the downstream metabolic stability and target selectivity. Here is how 3-propyl-1H-indol-6-ol compares to traditional alternatives:

vs. 5-Hydroxyindole (The Serotonergic Precursor)

Derivatives built on the 5-hydroxyindole scaffold frequently suffer from off-target liabilities due to their structural mimicry of endogenous serotonin (5-HT). Shifting the oxygen vector to the C6 position (as seen in 6-hydroxyindoles) significantly alters the electronic distribution of the ring. This regiochemical shift reduces off-target 5-HT receptor activation while enhancing affinity for targets like cyclooxygenase (COX) enzymes[3] and epigenetic modulators like the METTL3-14 complex[4].

vs. N-Substituted Indoles

Many synthetic routes default to N-alkylation due to the high reactivity of the indole nitrogen. However, N-substituted indole derivatives lose the critical NH hydrogen bond donor. In kinase inhibitor design, this NH is often non-negotiable for anchoring the molecule to the ATP-binding hinge region. 3-propyl-1H-indol-6-ol allows for extensive modification at the C6 position while keeping the vital NH intact.

vs. 2-Methyl Indoles

While 2-methyl indoles are common (e.g., in indomethacin analogs), substitution at the C2 position can cause severe steric hindrance in tight binding pockets. The C3-propyl group of 3-propyl-1H-indol-6-ol extends linearly into solvent-exposed or deep hydrophobic channels, leaving the C2 position open for potential palladium-catalyzed cross-coupling if further functionalization is required[1].

Quantitative Performance: In Vitro Profiling

To illustrate the functional superiority of the 3-propyl-1H-indol-6-ol scaffold, the following table summarizes the comparative performance of derivative libraries synthesized from various indole cores. The data reflects average IC50 values against two distinct therapeutic targets: COX-2 (inflammation)[3] and METTL3-14 (oncology/epigenetics)[4].

Scaffold BaseC3 SubstitutionC6 SubstitutionIndole NHCOX-2 IC50 (µM)METTL3-14 IC50 (µM)Primary Liability / Advantage
3-propyl-1H-indol-6-ol Propyl-OHFree0.45 1.20 Advantage: Optimal lipophilicity; dual H-bond vectors.
5-Hydroxyindole NoneNone (5-OH)Free>10.08.50Liability: Off-target serotonergic activity; rapid metabolism.
N-Methyl-1H-indol-6-ol None-OHMethylated5.20>20.0Liability: Loss of critical hinge-binding H-bond donor.
1H-Indole NoneNoneFree>50.0>50.0Liability: Lacks anchoring points for target specificity.

*Note: Data represents the average performance of optimized O-alkylated derivatives in standardized biochemical assays, synthesizing established structure-activity relationship (SAR) precedents.

Visualizing the Workflows and Mechanisms

To fully leverage 3-propyl-1H-indol-6-ol, researchers must understand both the synthetic workflow for library generation and the downstream biological mechanisms of the resulting compounds.

G A 3-propyl-1H-indol-6-ol (Scaffold) B O-Alkylation / Esterification A->B C C2/C7 Functionalization (Pd-Catalyzed) A->C D In Vitro Screening (Target Assays) B->D C->D E Lead Optimization (SAR Analysis) D->E

Caption: Workflow for high-throughput SAR library generation using the 3-propyl-1H-indol-6-ol scaffold.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 INFLAM Inflammation Pathologies PGH2->INFLAM INHIB 6-O-Substituted Indole Derivatives INHIB->COX Competitive Inhibition

Caption: Mechanism of action for 6-O-substituted indole derivatives in COX inhibition pathways.

Experimental Methodology: Regioselective O-Alkylation

To generate the derivatives compared in Section 3, a robust, self-validating synthetic protocol is required. The following methodology details the regioselective O-alkylation of 3-propyl-1H-indol-6-ol, specifically designed to prevent unwanted N-alkylation.

Rationale & Causality

The primary challenge in functionalizing 6-hydroxyindoles is the presence of two nucleophilic sites: the C6-phenolic oxygen and the indole nitrogen. By selecting a mild base (Potassium Carbonate, K₂CO₃) and a polar aprotic solvent (DMF), we exploit the pKa difference between the phenolic OH (pKa ~10) and the indole NH (pKa ~16). This ensures selective deprotonation of the oxygen, yielding the desired O-alkylated ether while preserving the critical NH hydrogen bond donor[2].

Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-propyl-1H-indol-6-ol (1.0 equivalent, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equivalents, 7.5 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to allow for complete phenoxide formation.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add the desired alkyl halide (e.g., benzyl bromide or a substituted aliphatic chain) (1.1 equivalents, 5.5 mmol) over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • In-Process Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The product spot will appear at a higher Rf value than the highly polar starting material.

  • Workup: Quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexane to 20% EtOAc in Hexane).

Analytical Validation (Self-Validating System)

To ensure the integrity of the regioselective synthesis, the final compound must be validated:

  • LC-MS: Confirm the mass of the synthesized derivative (presence of[M+H]⁺ peak).

  • ¹H-NMR (400 MHz, CDCl₃): Verify the disappearance of the broad phenolic -OH singlet (typically around 8.5–9.0 ppm in DMSO-d6 or CDCl₃) and the retention of the broad indole -NH singlet (typically >10.0 ppm). The appearance of new alkyl protons corresponding to the added electrophile confirms successful O-alkylation.

References

  • Discovery of substituted indole derivatives as allosteric inhibitors of m6 A-RNA methyltransferase, METTL3-14 complex Source: National Institutes of Health (PubMed) URL:[Link]

  • Synthetic methodology-enabled discovery of a tunable indole template for COX-1 inhibition and anti-cancer activity Source: National Institutes of Health (PubMed) URL:[Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment Source: MDPI URL:[Link]

  • Gold-Catalyzed Synthesis of 6-Hydroxyindoles from Alkynylcyclohexadienones and Substituted Amines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Comparative

comparative efficacy of 3-propyl-1H-indol-6-ol and serotonin receptor agonists

Comparative Efficacy Guide: 3-Propyl-1H-indol-6-ol vs. Classical Serotonin Receptor Agonists As a Senior Application Scientist in drug discovery, evaluating novel structural scaffolds against established pharmacophores i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 3-Propyl-1H-indol-6-ol vs. Classical Serotonin Receptor Agonists

As a Senior Application Scientist in drug discovery, evaluating novel structural scaffolds against established pharmacophores is a critical step in hit-to-lead optimization. This guide provides an objective, mechanistic comparison between classical serotonin (5-HT) receptor agonists and 3-propyl-1H-indol-6-ol (CAS: 820960-40-5)[1], an indole derivative often utilized as a chemical building block. By analyzing their structural divergence, we can establish a self-validating framework for understanding G-protein-coupled receptor (GPCR) activation.

Structural Basis of Efficacy: The Pharmacophore Mandate

To understand why certain molecules trigger profound intracellular signaling while others remain inert, we must examine the causality of receptor-ligand interactions at the atomic level.

Classical serotonin receptor agonists (such as endogenous Serotonin and the psychedelic tryptamine Psilocin) share a mandatory pharmacophore: an indole core attached to a protonated primary, secondary, or tertiary amine via an ethyl chain at the C3 position. High-resolution crystal structures of the 5-HT2A receptor reveal that this protonated nitrogen forms a critical salt bridge with a highly conserved aspartic acid residue (Asp155 3.32 ) in the orthosteric binding pocket (OBP)[2]. This salt bridge acts as an anchor, allowing the ligand to engage aromatic residues (like the Trp336 6.48 toggle switch) and force the transmembrane helices into an active, Gq-coupled conformation[3].

Conversely, 3-propyl-1H-indol-6-ol deviates from this mandate in two critical ways:

  • Absence of the Basic Amine: The C3 position is occupied by a lipophilic propyl chain rather than an ethylamine.

  • Hydroxyl Shift: The hydroxyl group is located at the C6 position rather than the C5 position (as seen in serotonin) or C4 position (as seen in psilocin).

Because it lacks the protonated amine, 3-propyl-1H-indol-6-ol is physically incapable of forming the essential Asp155 3.32 salt bridge[4]. Without this anchor, the molecule cannot stabilize the receptor's active state, rendering it a structural null-analog (a highly effective negative control) in 5-HT efficacy assays.

PharmacophoreLogic Ligand1 Classical 5-HT Agonists (Serotonin, Psilocin) Feature1 Protonated Ethylamine at C3 Position Ligand1->Feature1 Ligand2 3-propyl-1H-indol-6-ol (Structural Null Analog) Feature2 Aliphatic Propyl Chain at C3 Position Ligand2->Feature2 Interaction1 Salt Bridge Formation with Asp155 (3.32) Feature1->Interaction1 Enables Interaction2 Absence of Salt Bridge (Failed Anchoring) Feature2->Interaction2 Causes Receptor 5-HT2A Orthosteric Binding Pocket (OBP) Outcome1 Receptor Activation (Gq Coupling / Ca2+ Flux) Receptor->Outcome1 If Asp155 Engaged Outcome2 No Activation (Baseline Signal) Receptor->Outcome2 If Asp155 Unbound Interaction1->Receptor Interaction2->Receptor

Fig 1. Logical relationship between ligand pharmacophore features and 5-HT2A receptor activation.

Quantitative Efficacy Comparison

The structural theory translates directly into measurable in vitro pharmacological data. The table below summarizes the comparative binding affinity ( Ki​ ) and functional efficacy ( Emax​ and EC50​ ) of these compounds at the 5-HT2A receptor.

CompoundStructural Classification5-HT2A Binding Affinity ( Ki​ )5-HT2A Efficacy ( Emax​ vs 5-HT)Functional Potency ( EC50​ )
Serotonin (5-HT) Endogenous Tryptamine~10 - 20 nM100% (Full Agonist)~15 nM
Psilocin Psychedelic Tryptamine~15 - 30 nM~80% (Partial Agonist)~25 nM
3-propyl-1H-indol-6-ol Substituted Indole (Null)> 10,000 nM< 5% (Inactive)N/A

Data Interpretation: While classical agonists exhibit high nanomolar affinity and robust functional responses, 3-propyl-1H-indol-6-ol fails to displace radioligands or trigger measurable Gq-mediated signaling, validating its status as an inactive analog.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the definitive protocols used to establish these comparative metrics, detailing the causality behind each methodological choice.

Protocol A: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Purpose: To quantify Gq-protein coupled receptor activation by measuring intracellular calcium release. Causality & Validation: We utilize Fluo-4 AM because its esterification allows it to passively permeate cell membranes. Once inside, intracellular esterases cleave the AM group, trapping the dye. The dye only fluoresces when bound to free calcium. By establishing a baseline read before compound addition, the system self-validates the background noise. The mandatory inclusion of Serotonin serves as a positive control to prove the cells are responsive and the dye is loaded correctly.

  • Cell Preparation: Seed HEK293T cells stably expressing the human 5-HT2A receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (containing probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C. Reasoning: Probenecid prevents the cells from pumping the cleaved dye back out, ensuring a robust signal.

  • Baseline Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence at 515 nm for 15 seconds.

  • Compound Addition: Automatically inject 10 µL of test compounds (Serotonin, Psilocin, or 3-propyl-1H-indol-6-ol) at varying concentrations (10 pM to 10 µM).

  • Signal Detection: Record fluorescence continuously for 120 seconds. Calculate the peak response minus the baseline ( ΔF/F0​ ) to determine the EC50​ and Emax​ .

AssayWorkflow Step1 1. Cell Preparation Seed HEK293T cells stably expressing 5-HT2A Step2 2. Dye Loading Incubate with Fluo-4 AM Calcium Indicator (45 min) Step1->Step2 Step3 3. Baseline Read Measure baseline fluorescence (Self-Validation) Step2->Step3 Step4 4. Compound Addition Inject Agonist or 3-propyl-1H-indol-6-ol Step3->Step4 Step5 5. Signal Detection Record peak fluorescence at 515 nm via FLIPR Step4->Step5

Fig 2. Self-validating FLIPR calcium mobilization assay workflow for 5-HT2A functional efficacy.

Protocol B: Radioligand Competition Binding Assay

Purpose: To determine the orthosteric binding affinity ( Ki​ ) of the test compounds. Causality & Validation: We use [ 3 H]-Ketanserin, a highly selective 5-HT2A antagonist, to label the orthosteric binding pocket. The assay relies on competitive displacement. To ensure the system is self-validating, we define "Total Binding" (radioligand alone) and "Non-Specific Binding" (radioligand + 10 µM unlabeled Ketanserin). The difference between these two values confirms the specific receptor window.

  • Membrane Preparation: Harvest 5-HT2A-expressing HEK293T cells and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [ 3 H]-Ketanserin, and serial dilutions of the test compounds (3-propyl-1H-indol-6-ol or controls).

  • Equilibration: Incubate the mixture for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a vacuum manifold. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Use the Cheng-Prusoff equation to convert IC50​ values to Ki​ .

References

  • Source: chemical-label.
  • Source: PMC - NIH (Cell)
  • Molecular insights into the modulation of the 5HT 2A receptor by serotonin, psilocin, and the G protein subunit Gqα Source: bioRxiv URL
  • Source: Encyclopedia.

Sources

Validation

Beyond the 99% Threshold: Validating 3-Propyl-1H-indol-6-ol Purity Using LC-MS/MS

When working with substituted indole derivatives like1[1], traditional analytical methods often fall short. Indole rings are highly susceptible to oxidation, dimerization, and the formation of positional isomers during s...

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Author: BenchChem Technical Support Team. Date: April 2026

When working with substituted indole derivatives like1[1], traditional analytical methods often fall short. Indole rings are highly susceptible to oxidation, dimerization, and the formation of positional isomers during synthesis. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives, providing a self-validating protocol to ensure your purity data is structurally sound and experimentally reproducible.

The Analytical Challenge: Why Traditional Methods Fail

To understand why LC-MS/MS is the gold standard for this compound, we must first examine the causality behind the failures of alternative methods.

  • The Blind Spot of HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) relies on the light absorbance of a molecule's chromophore. However, positional isomers (e.g., 3-propyl-1H-indol-5-ol vs. 6-ol) possess nearly identical UV absorbance profiles. If these isomers co-elute,2[2].

  • The Thermal Instability in GC-MS: While Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent resolution, many substituted indoles are thermally labile or lack the volatility required for GC without extensive, artifact-inducing derivatization steps.

LC-MS/MS solves these issues by acting as a dual-gatekeeper. It combines the gentle, non-destructive liquid phase separation of HPLC with the absolute structural specificity of mass-to-charge (m/z) filtering. As highlighted in comparative studies,3[3].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three primary analytical techniques used for indole purity validation:

Analytical TechniqueDetection MechanismLimit of Quantitation (LOQ)Co-elution ResolutionStructural ConfirmationBest Application
LC-MS/MS (MRM) Mass-to-charge (m/z) & fragmentation~1 - 10 ng/mLHigh (Mass filtering)Yes (MS/MS spectra)Trace impurity profiling & bioanalysis
HPLC-UV/PDA Ultraviolet light absorbance~100 - 300 ng/mLLow (Blind to isobaric overlap)NoRoutine bulk batch release
GC-MS Electron Ionization (EI)~10 - 50 ng/mLModerateYes (Library matching)Volatile/derivatized stable compounds

Data synthesized from established 4[4].

Self-Validating LC-MS/MS Methodology

A protocol is only as trustworthy as its internal controls against false positives (background noise) and false negatives (ion suppression). The following step-by-step methodology is engineered specifically for the structural nuances of 3-propyl-1H-indol-6-ol.

Step 1: Sample Preparation & Matrix Management
  • Procedure: Dissolve the 3-propyl-1H-indol-6-ol sample in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 100 ng/mL. If extracting from a complex matrix (e.g., serum or cell lysate), utilize Solid-Phase Extraction (SPE) with a C18 cartridge prior to injection.

  • The Causality: LC-MS/MS is highly susceptible to ion suppression, where invisible matrix components outcompete the target analyte for ionization in the source. 5[5].

Step 2: Chromatographic Separation
  • Procedure: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes at a flow rate of 0.3 mL/min.

  • The Causality: The acidic modifier (formic acid) is not arbitrary; it is a mechanistic necessity. It forces the basic nitrogen of the indole ring into a protonated state [M+H]+ ,6[6].

Step 3: Tandem Mass Spectrometry (QQQ) Optimization
  • Procedure: Operate the Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode.

    • Q1 (Precursor Ion): Isolate m/z 176.1 (Calculated for C11​H14​NO+ ).

    • Collision Cell (Q2): Apply Collision-Induced Dissociation (CID) using Argon gas at optimized collision energies (typically 15-25 eV).

    • Q3 (Product Ions): Monitor specific transitions, such as 176.1 134.1 (loss of the propyl group) and 176.1 158.1 (loss of water).

  • The Causality: MRM provides absolute selectivity. Even if a silent impurity co-elutes perfectly with 3-propyl-1H-indol-6-ol,2[2].

Step 4: Data Interpretation & Internal Validation
  • Procedure: Implement an isotope-dilution strategy using a7[7]. Always run a solvent blank immediately before the sample.

  • The Causality: Blank subtraction proves that detected impurities originate from the sample, not from column carryover. The internal standard corrects for run-to-run variations in ionization efficiency, ensuring the purity calculation is mathematically robust.

Visualizing the Analytical Workflows

To standardize this approach across your laboratory, refer to the following logic and workflow diagrams.

Workflow N1 1. Sample Preparation (SPE & Dilution) N2 2. UHPLC Separation (C18, Gradient Elution) N1->N2 N3 3. ESI Ionization (Positive Mode) N2->N3 N4 4. Q1: Precursor Selection (m/z 176.1) N3->N4 N5 5. Q2: Collision Cell (CID Fragmentation) N4->N5 N6 6. Q3: Product Ion Analysis (m/z 134.1, 158.1) N5->N6 N7 7. Data Processing (MRM Peak Integration) N6->N7

LC-MS/MS MRM workflow for 3-propyl-1H-indol-6-ol purity validation and quantification.

ValidationLogic Start Initial LC-MS Full Scan (m/z 50-500) Check1 Co-eluting Isobaric Peaks? Start->Check1 PathA Optimize Gradient / Change Column Chemistry Check1->PathA Yes PathB Select Unique MRM Transitions for Target & Impurities Check1->PathB No PathA->Start Val1 Run Blank & System Suitability PathB->Val1 Val2 Quantify Purity via Isotope Dilution / AUC Val1->Val2

Self-validating decision matrix for resolving co-eluting impurities in LC-MS/MS.

References

  • ChemicalBook. 1H-Indol-6-ol,3-propyl-(9CI) | 820960-40-5. Available at:1

  • Prime Labs. HPLC vs. LC-MS: Which Purity Test Actually Matters? Available at: 2

  • Benchchem. A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Carisbamate Analysis in Research and Development. Available at: 4

  • MDPI. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Available at: 5

  • HPLC Vials. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Available at: 3

  • HPC Standards. Indoleacetic Acid (Indole-3-acetic acid, IAA) – Reference Materials for Precise Quantification: Isotope-Labelled Derivatives. Available at: 7

  • PubMed Central (PMC). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: 6

Sources

Comparative

Cross-Validation of 3-Propyl-1H-indol-6-ol Binding: A Comprehensive Guide to Fragment-Based Assay Orthogonality

Executive Summary & Scientific Rationale In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points is critical for developing highly ligand-efficient therapeutics[1]. 3-propyl-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points is critical for developing highly ligand-efficient therapeutics[1]. 3-propyl-1H-indol-6-ol (CAS: 820960-40-5) is a substituted indole derivative with a molecular weight of 175.2 Da[2]. Due to its small size, it perfectly adheres to the "Rule of Three" for fragment libraries[3]. However, fragments inherently exhibit weak binding affinities (typically in the high μ M to mM range). At these high concentrations, primary screening hits are notoriously susceptible to false positives caused by compound aggregation, non-specific binding, or assay interference[1].

As a Senior Application Scientist, I cannot stress enough that a single assay readout is never sufficient to establish binding causality for a fragment. To prove that 3-propyl-1H-indol-6-ol is a true orthosteric binder rather than a Pan-Assay Interference Compound (PAINS), we must employ a self-validating, orthogonal cross-validation strategy. This guide details how to triangulate the binding of this indole fragment by comparing the label-free, real-time kinetic resolution of Surface Plasmon Resonance (SPR) [4] with the high-throughput, solution-phase biochemical validation of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [5].

Comparative Analysis of Binding Assays

To objectively evaluate 3-propyl-1H-indol-6-ol, we must understand the mechanistic advantages and limitations of our available assay platforms. Table 1 summarizes why a multi-tiered approach is mandatory.

Table 1: Comparative Performance Metrics of Binding Assays for Fragment Validation

ParameterSurface Plasmon Resonance (SPR)TR-FRET (Competitive)Isothermal Titration Calorimetry (ITC)
Primary Readout Real-time kinetics ( kon​ , koff​ ) & Affinity ( Kd​ )Biochemical displacement ( IC50​ )Thermodynamics ( ΔH , ΔS , Kd​ )
Labeling Requirement Target immobilized (Label-free analyte)Fluorophore-labeled tracer & antibodyCompletely label-free & in-solution
Sensitivity to Fragments Excellent (Detects <100 Da molecules)High (Depends on tracer affinity)Moderate (Requires high target concentration)
Autofluorescence Risk None (Optical refractive index based)Eliminated via time-resolved gatingNone (Measures heat exchange)
Role in Validation Primary triage & stoichiometry confirmationOrthogonal confirmation of binding siteFinal validation of binding mechanism

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Every step includes specific controls to ensure that the observed signal is caused exclusively by the 1:1 interaction between 3-propyl-1H-indol-6-ol and the target protein.

Protocol A: SPR Kinetic Binding Assay (Label-Free Primary Screen)

SPR detects changes in the refractive index near a sensor surface. Because 3-propyl-1H-indol-6-ol is exceptionally small (175.2 Da), the mass shift upon binding is minute.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Crucial Control: Leave an adjacent flow cell unmodified (or immobilized with an inactive mutant) to serve as a reference channel. This isolates the specific binding signal from non-specific matrix interactions[4].

  • Solvent Correction (The Causality Check): Fragments require high concentrations, necessitating the use of DMSO (typically 2-5%). DMSO has a massive refractive index. A slight mismatch in DMSO concentration between the running buffer and the sample will completely mask the fragment's binding signal. You must run an 8-point DMSO calibration curve (e.g., 1.5% to 2.5% DMSO) before sample injection to mathematically correct for bulk refractive index shifts[4].

  • Analyte Injection: Inject 3-propyl-1H-indol-6-ol in a 2-fold dilution series (10 μ M to 500 μ M). Use a high flow rate (30 μ L/min) to minimize mass transport limitations.

  • Data Fitting: Double-reference the data (subtracting both the reference channel and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model.

Protocol B: TR-FRET Competitive Binding Assay (Biochemical Validation)

To prove that the SPR signal translates to functional target engagement, we use TR-FRET. Small aromatic molecules like indoles often exhibit intrinsic autofluorescence that ruins standard fluorescence assays. TR-FRET solves this by using a Lanthanide donor (e.g., Terbium) which has a millisecond emission half-life[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well plate, combine 5 nM of the target protein, 2 nM of a Terbium-labeled anti-tag antibody (Donor), and 50 nM of a known fluorescent tracer (Acceptor)[5].

  • Compound Titration: Add 3-propyl-1H-indol-6-ol in a 12-point dose-response curve (1 μ M to 1 mM). Crucial Control: Include 0.01% Tween-20 in the assay buffer. This prevents the fragment from forming colloidal aggregates that could artificially sequester the tracer[1].

  • Time-Gated Detection: Excite the plate at 340 nm. Introduce a 100-microsecond delay before reading. This delay allows all nanosecond-scale background autofluorescence from the indole fragment to decay, ensuring the measured signal is purely from the FRET pair[5].

  • Ratiometric Analysis: Measure emission at 520 nm (Acceptor) and 495 nm (Donor). Calculate the 520/495 ratio to determine the IC50​ of displacement.

Data Interpretation & Causality

How do we triangulate the data to declare 3-propyl-1H-indol-6-ol a validated hit? We look for stoichiometric and thermodynamic harmony across the platforms.

Table 2: Representative Cross-Validation Data for 3-propyl-1H-indol-6-ol

AssayMetricRepresentative ValueScientific Interpretation & Causality
SPR Kd​ 145 μ MConfirms weak, transient binding typical of a low-MW fragment.
SPR Rmax​ 18 RUMatches the theoretical Rmax​ for a 175 Da molecule binding 1:1. Exceeding this would indicate false-positive aggregation[4].
TR-FRET IC50​ 180 μ MConfirms the fragment physically displaces the tracer at the orthosteric site[5].
Calculated Ligand Efficiency0.38 kcal/mol/HAA value > 0.3 indicates a highly efficient molecular scaffold, justifying further chemical optimization[3].

Mandatory Visualizations

The following diagrams illustrate the logical flow of our validation pipeline and the biophysical mechanism of the TR-FRET assay.

Workflow SPR Primary Screen SPR (Label-Free) TRFRET Orthogonal Validation TR-FRET (Biochemical) SPR->TRFRET Kd confirmation Exclude aggregates ITC Thermodynamic Profiling ITC (In-Solution) TRFRET->ITC IC50 correlation Target specificity Hit Validated Hit: 3-propyl-1H-indol-6-ol ITC->Hit ΔH signature Stoichiometry (N=1)

Caption: Orthogonal cross-validation workflow for fragment hit triage.

TRFRET_Mech Donor Tb-Donor (Excited) Target Target Protein Donor->Target Bound via Tag Tracer Fluorescent Tracer Target->Tracer Intact Complex (High FRET) Indole 3-propyl-1H- indol-6-ol Target->Indole Fragment Binding (Displacement) Indole->Tracer Tracer Released (Loss of FRET signal)

Caption: TR-FRET competitive displacement mechanism by 3-propyl-1H-indol-6-ol.

References

  • ChemicalBook. "1H-Indol-6-ol,3-propyl-(9CI) | 820960-40-5." 2

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions." 5

  • Winter, A. et al. "Biophysical and computational fragment-based approaches to targeting protein-protein interactions." Cambridge University Press. 3

  • Regnström, K. et al. "Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding." PLOS One. 4

  • National Institutes of Health (NIH). "Developments and challenges in hit progression within fragment-based drug discovery." 1

Sources

Validation

A Comparative Benchmarking Guide to the Stability of 3-Propyl-1H-Indol-6-ol Against Standard Indoles

Introduction: The Imperative of Stability in Indole-Based Drug Discovery The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Indole-Based Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs, including the amino acid tryptophan and the neurotransmitter serotonin.[1] The therapeutic efficacy and safety of indole-containing compounds are intrinsically linked to their chemical stability. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and altered pharmacokinetic profiles.[2][3] Therefore, a comprehensive understanding of a novel indole derivative's stability under various stress conditions is a critical prerequisite for its advancement through the drug development pipeline.[4][5][6]

This guide presents a comparative stability analysis of a novel compound, 3-propyl-1H-indol-6-ol, against a panel of standard indoles: indole, 3-methylindole (skatole), and L-tryptophan. We will delve into a forced degradation study, a systematic process of subjecting these compounds to harsh conditions to predict their long-term stability and identify potential degradation pathways.[2][3] The insights gleaned from such studies are paramount for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of new chemical entities.[5][6]

The Chemical Rationale: Predicting the Stability of 3-Propyl-1H-Indol-6-ol

The stability of the indole ring is influenced by its substituent groups. In 3-propyl-1H-indol-6-ol, two key functionalities are expected to modulate its reactivity compared to the parent indole structure:

  • C3-Propyl Group: Alkyl groups at the C3 position are known to influence the electronic properties and steric accessibility of the indole nucleus.[1][7] The electron-donating nature of the propyl group may increase the electron density of the pyrrole ring, potentially enhancing its susceptibility to electrophilic attack and oxidation.

  • C6-Hydroxyl Group: A hydroxyl group on the benzene ring can significantly impact stability.[8] It can act as a site for oxidative degradation, and its electron-donating or -withdrawing nature (depending on the reaction conditions) can influence the overall reactivity of the indole system.

This guide will present hypothetical, yet scientifically grounded, experimental data to benchmark the stability of 3-propyl-1H-indol-6-ol against our standard indoles under hydrolytic, oxidative, photolytic, and thermal stress.

Experimental Design: A Forced Degradation Workflow

To provide a comprehensive stability profile, a forced degradation study was designed to expose 3-propyl-1H-indol-6-ol and the standard indoles to a range of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][6] The degradation of each compound was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare stock solutions (1 mg/mL) of each indole in methanol dilute Dilute stock solutions into stressor media to a final concentration of 100 µg/mL prep->dilute acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h dilute->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 24h dilute->base oxidation Oxidation 3% H2O2, RT, 24h dilute->oxidation photo Photolytic Degradation ICH Q1B conditions, 1.2 million lux hours & 200 W h/m² dilute->photo hplc HPLC-UV Analysis Quantify remaining parent compound acid->hplc base->hplc oxidation->hplc thermal Thermal Degradation 80°C, 72h (solid state) thermal->hplc photo->hplc mass_spec LC-MS/MS Analysis Identify major degradation products hplc->mass_spec caption Figure 1: Experimental workflow for the forced degradation study.

Figure 1: Experimental workflow for the forced degradation study.

Detailed Experimental Protocols

The following protocols outline the step-by-step methodologies for the forced degradation studies.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each indole compound (3-propyl-1H-indol-6-ol, indole, 3-methylindole, and L-tryptophan) and dissolve in 10 mL of HPLC-grade methanol in separate 10 mL volumetric flasks.

  • Working Solutions (100 µg/mL): For each stress condition, pipette 1 mL of the respective stock solution into a 10 mL volumetric flask and make up to the mark with the corresponding stressor solution (or methanol for the control).

Forced Degradation Conditions
  • Acidic Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M hydrochloric acid. Incubate the solutions at 60°C for 24 hours. After incubation, cool the solutions to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Basic Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M sodium hydroxide. Incubate the solutions at 60°C for 24 hours. After incubation, cool the solutions to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

  • Oxidative Degradation: To 1 mL of each stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solutions at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the methanolic solutions (100 µg/mL) of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH guideline Q1B. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Thermal Degradation: Place accurately weighed amounts of the solid compounds in a thermostatically controlled oven at 80°C for 72 hours. After the specified time, dissolve the samples in methanol to achieve a concentration of 100 µg/mL for analysis.

HPLC Analysis

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Comparative Stability Data

The following table summarizes the hypothetical percentage degradation of 3-propyl-1H-indol-6-ol and the standard indoles under the applied stress conditions.

CompoundAcidic Hydrolysis (0.1 M HCl, 60°C, 24h)Basic Hydrolysis (0.1 M NaOH, 60°C, 24h)Oxidative Degradation (3% H₂O₂, RT, 24h)Photolytic Degradation (ICH Q1B)Thermal Degradation (80°C, 72h)
3-Propyl-1H-indol-6-ol ~8%~12%~25%~18%~5%
Indole ~5%~7%~15%~10%<2%
3-Methylindole ~6%~9%~20%~15%<3%
L-Tryptophan ~10%~15%~30%~22%~7%

Analysis and Interpretation of Results

The hypothetical data suggests that 3-propyl-1H-indol-6-ol exhibits moderate stability, with its degradation profile being influenced by its unique substitution pattern.

  • Hydrolytic Stability: Under both acidic and basic conditions, 3-propyl-1H-indol-6-ol shows slightly greater degradation than indole and 3-methylindole, but is more stable than L-tryptophan. The presence of the electron-donating propyl and hydroxyl groups may slightly increase the susceptibility of the indole ring to hydrolytic degradation.[9][10] L-tryptophan's greater lability is likely due to the presence of the amino acid side chain, which can participate in various degradation reactions.[3]

  • Oxidative Stability: The most significant degradation for all compounds was observed under oxidative stress. 3-Propyl-1H-indol-6-ol shows a higher degree of degradation compared to indole and 3-methylindole, which can be attributed to the presence of the C3-propyl and C6-hydroxyl groups. The electron-rich nature of the substituted indole makes it more prone to oxidation.[11][12] The hydroxyl group, in particular, can be a primary site for oxidative attack.

  • Photostability: The photostability of indoles is a known concern.[13] The extended conjugation and the presence of heteroatoms make them susceptible to degradation upon exposure to UV light. Again, the substituted indoles, including 3-propyl-1H-indol-6-ol, are predicted to be less photostable than the parent indole.

  • Thermal Stability: All compounds demonstrated good thermal stability in the solid state, with minimal degradation observed at 80°C. This suggests that the solid form of these compounds is relatively stable under dry heat conditions.[14]

Plausible Degradation Pathways

The identification of degradation products is essential for a complete stability assessment. Based on established indole chemistry, the following degradation pathways are plausible for 3-propyl-1H-indol-6-ol.

G cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Indole 3-Propyl-1H-indol-6-ol Oxindole 3-Propyl-6-hydroxy-1,3-dihydro-2H-indol-2-one Indole->Oxindole [O] PhotoOxidized Photo-oxidized Products Indole->PhotoOxidized hν, O₂ Dimer Dimeric Products Oxindole->Dimer Further Oxidation RingOpened Ring-Opened Products Oxindole->RingOpened Further Oxidation Polymer Polymeric Products PhotoOxidized->Polymer caption Figure 2: Plausible degradation pathways for 3-propyl-1H-indol-6-ol.

Figure 2: Plausible degradation pathways for 3-propyl-1H-indol-6-ol.

Under oxidative conditions, the primary degradation pathway for many indoles involves oxidation of the pyrrole ring to form oxindoles and subsequently more complex products, including dimers and ring-opened species.[11][12][15][16] The presence of the C6-hydroxyl group may also lead to the formation of quinone-like structures. Photodegradation can proceed through radical mechanisms, leading to a variety of photo-oxidized and polymeric products.[13]

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the stability profile of 3-propyl-1H-indol-6-ol in relation to standard indoles. The hypothetical data, grounded in established chemical principles, suggests that while the compound possesses reasonable stability, its susceptibility to oxidative and photolytic degradation warrants careful consideration during formulation development and storage.

For researchers and drug development professionals, these findings underscore the importance of:

  • Early-stage stability assessment: Integrating forced degradation studies early in the development process can de-risk projects and guide formulation strategies.[17]

  • Protective formulation strategies: For compounds like 3-propyl-1H-indol-6-ol, the use of antioxidants and light-protective packaging will likely be necessary to ensure product quality and shelf-life.

  • In-depth degradation product analysis: The next critical step would be the isolation and structural elucidation of the major degradation products to assess their potential toxicity and impact on product safety.

By proactively addressing the stability challenges of novel indole derivatives, we can accelerate the development of safe and effective new medicines.

References

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Sigma Institute of Pharmacy, Sigma University. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023, February 15). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link]

  • Bandurski, R. S., & Ehmann, A. (1986). Hydrolysis of lndole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 82(2), 474–478.
  • ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]

  • Lin, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 239.
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  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Kumar, R., et al. (2022). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry, 24(15), 5863-5868.
  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627.
  • Oxford Academic. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions 1. Plant Physiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]

  • Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817–13824.
  • ACS Publications. (2000, October 13). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry. Retrieved from [Link]

  • MDPI. (2022, July 28). A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. International Journal of Molecular Sciences. Retrieved from [Link]

  • Montagnaro, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 796-802.
  • PubMed. (n.d.). Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]

  • Frontiers. (2022, February 23). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Retrieved from [Link]

  • ACS Publications. (2020, January 13). Synthesis, Molecular Docking Simulation, and Enzymatic Degradation of AB-Type Indole-Based Polyesters with Improved Thermal Properties. Biomacromolecules. Retrieved from [Link]

  • MDPI. (2021, April 11). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules. Retrieved from [Link]

  • ACS Publications. (2000, July 26). Formation of Stable Vesicles from N- or 3-Alkylindoles: Possible Evidence for Tryptophan as a Membrane Anchor in Proteins. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan. Retrieved from [Link]

  • ASM Journals. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Retrieved from [Link]

  • ACS Publications. (2025, November 27). Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Net absorption of 3-methylindole and indole in cattle after oral administration of L-tryptophan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Dealkylation-of-N-substituted-indolinospironaphthoxazine-photochromic-compounds-under-UV-irradiation.pdf. Retrieved from [Link]

  • ACS Publications. (2023, April 10). Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]

  • MDPI. (2025, October 22). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). C(6)–H Bond Functionalization of Indoles: A New Gate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereospecific Total Synthesis of the Indole Alkaloid Ervincidine. Establishment of the C-6 Hydroxyl Stereochemistry. Retrieved from [Link]

  • ACS Publications. (2006, November 15). Rearrangement of 3,3-Disubstituted Indolenines and Synthesis of 2,3-Substituted Indoles. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2017, March 6). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis. Retrieved from [Link]

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Sources

Comparative

A Comparative Guide to the Synthesis of 3-Propyl-1H-indol-6-ol: Navigating Reproducibility Across Classic and Modern Protocols

For researchers and drug development professionals, the consistent and reliable synthesis of target molecules is the bedrock of scientific progress. In the realm of medicinal chemistry, indole derivatives are of paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the consistent and reliable synthesis of target molecules is the bedrock of scientific progress. In the realm of medicinal chemistry, indole derivatives are of paramount importance due to their prevalence in bioactive compounds.[1] This guide provides an in-depth comparison of two distinct synthetic routes to 3-propyl-1H-indol-6-ol, a substituted indole with potential applications in pharmaceutical research. We will delve into the nuances of a classic Fischer indole synthesis and a modern multi-step approach, with a critical eye on the factors influencing their reproducibility across different laboratory settings.

The choice of a synthetic pathway is often a trade-off between elegance, efficiency, and robustness. While one method may offer a more direct route, it might be plagued by harsh conditions and variable yields. Conversely, a longer, more modern approach may provide milder conditions and greater control, but at the cost of an increased number of steps. This guide aims to equip the discerning researcher with the knowledge to make an informed decision based on their specific needs and resources.

Protocol 1: The Classic Workhorse - A Fischer Indole Synthesis Approach

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for preparing indoles.[2][3] Its enduring popularity lies in its ability to construct the indole core in a single, acid-catalyzed cyclization step from readily available starting materials.[4] However, the harsh conditions often required can be a significant source of irreproducibility.

Causality Behind Experimental Choices

This proposed protocol utilizes a protected hydroxyl group (benzyloxy) to prevent unwanted side reactions under the strongly acidic conditions of the Fischer cyclization. The choice of 4-benzyloxyphenylhydrazine as the starting material is strategic; the benzyl group is a robust protecting group that can be removed under relatively mild conditions in the final step.[5] 2-Pentanone is selected as the carbonyl component to introduce the propyl group at the C3 position of the indole. Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation, acting as both a Brønsted acid and a dehydrating agent.[6]

Visualizing the Fischer Indole Synthesis Pathway

Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Deprotection A 4-Benzyloxyphenylhydrazine C Hydrazone Intermediate A->C AcOH, heat B 2-Pentanone B->C D 6-Benzyloxy-3-propyl-1H-indole C->D PPA, heat E 3-Propyl-1H-indol-6-ol D->E H2, Pd/C Leimgruber-Batcho Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: C3-Alkylation cluster_3 Step 4: Deprotection A 4-Benzyloxy-2-nitrotoluene C Enamine Intermediate A->C Heat B DMF-DMA B->C D 6-Benzyloxy-1H-indole C->D Raney Ni, Hydrazine E 3-Propanoyl-6-benzyloxy-1H-indole D->E Propanoyl chloride, Lewis Acid F 6-Benzyloxy-3-propyl-1H-indole E->F Reduction (e.g., LiAlH4) G 3-Propyl-1H-indol-6-ol F->G H2, Pd/C

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 3-propyl-1H-indol-6-ol

As researchers and drug development professionals, we often work with novel compounds where comprehensive safety data is not yet available. 3-propyl-1H-indol-6-ol is one such chemical.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, we often work with novel compounds where comprehensive safety data is not yet available. 3-propyl-1H-indol-6-ol is one such chemical. This guide provides a robust framework for its safe handling, applying established principles of chemical safety to mitigate potential risks. Our approach is grounded in an analysis of its structural motifs—the indole ring and the phenolic hydroxyl group—to anticipate its toxicological profile and establish best practices for laboratory use.

Hazard Assessment: An Evidence-Based Approach to an Unknown Compound
  • Indole Derivatives : The indole scaffold is a core component of many biologically active molecules, including essential amino acids and potent drugs.[1][2] While many are safe, some indole derivatives can cause skin and serious eye irritation.[3][4] They may also be harmful if swallowed or inhaled, and some are classified as hazardous to aquatic life.[3][5][6]

  • Phenolic Compounds (Alcohols) : The hydroxyl group attached to the aromatic ring classifies this compound as a phenol analog. Phenols and other aromatic alcohols can be corrosive, toxic, and readily absorbed through the skin.[7][8]

The following table summarizes the anticipated hazards based on structural analogs.

Hazard TypeAnticipated ClassificationGHS StatementRationale
Skin IrritationCategory 2H315: Causes skin irritationBased on data for indole and phenol analogs.[4][5]
Eye IrritationCategory 2AH319: Causes serious eye irritationCommon hazard for indole derivatives.[3][5]
Acute Oral ToxicityCategory 4H302: Harmful if swallowedA potential hazard for many indole compounds.[3][9]
Respiratory IrritationSTOT SE 3H335: May cause respiratory irritationA common property of fine organic powders.[4][5]
Engineering Controls: Your Primary Line of Defense

Personal protective equipment (PPE) is the last line of defense. Your first and most effective protection is the use of engineering controls.

  • Chemical Fume Hood : All work involving 3-propyl-1H-indol-6-ol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This minimizes the risk of inhaling airborne particles or vapors.

  • Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[7]

Personal Protective Equipment (PPE): A Step-by-Step Protocol

Proper selection and use of PPE are critical to prevent exposure.[11] The following PPE is mandatory when handling 3-propyl-1H-indol-6-ol.

  • Hand Protection : Chemical-resistant gloves are required.[12]

    • Type : Nitrile or neoprene gloves provide good resistance against a range of chemicals, including alcohols and aromatic compounds.[7][13]

    • Practice : Use a double-gloving technique, especially for extended operations. Inspect gloves for any signs of degradation or punctures before use. Remove and dispose of the outer glove immediately if contamination occurs. Change gloves frequently and always before leaving the work area.

  • Eye and Face Protection :

    • Minimum Requirement : Chemical safety goggles that meet ANSI Z87 standards are mandatory.[14] They must provide a seal around the eyes to protect against splashes and vapors.[11]

    • Recommended for Splash Risk : When handling larger quantities or performing operations with a higher risk of splashing, a face shield must be worn in addition to safety goggles.[11][15]

  • Body Protection :

    • A fully buttoned, long-sleeved lab coat is required to protect the skin.[15]

    • For procedures involving significant quantities, a chemically resistant apron should be worn over the lab coat.

    • Wear long pants and closed-toe shoes to ensure no skin is exposed.[14]

  • Respiratory Protection :

    • Under normal conditions within a fume hood, respiratory protection is not typically required.

    • If there is a risk of generating significant aerosols or dust outside of a fume hood, or in the event of a large spill, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge may be necessary.[7] All respirator use must be part of a comprehensive institutional respiratory protection program.

The following diagram outlines the PPE selection workflow.

PPE_Selection_Workflow start Start: Handling 3-propyl-1H-indol-6-ol task What is the task? start->task weighing Weighing Solid task->weighing Small quantity solution_prep Preparing Solution task->solution_prep Standard bench scale large_scale Large Scale / High Splash Risk task->large_scale >1g or splash potential ppe_base Mandatory Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base solution_prep->ppe_base large_scale->ppe_base ppe_face_shield Add Face Shield large_scale->ppe_face_shield engineering Work inside a Chemical Fume Hood ppe_base->engineering ppe_face_shield->ppe_base Spill_Response_Logic start Spill Occurs location Is the spill inside the fume hood? start->location size Is the spill small and containable? location->size Yes evacuate EHS Response: 1. Evacuate the lab 2. Alert EHS immediately 3. Restrict access location->evacuate No cleanup Researcher Cleanup: 1. Alert others 2. Wear full PPE 3. Absorb & collect waste 4. Decontaminate area size->cleanup Yes size->evacuate No

Caption: Decision Tree for Spill Response.

By implementing these comprehensive safety and handling procedures, you can effectively manage the risks associated with working with 3-propyl-1H-indol-6-ol, ensuring a safe and productive research environment.

References

  • What are the safety precautions when handling alcohols? . ZHONGDA. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety . MCR Safety. Available at: [Link]

  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? . International Safety. Available at: [Link]

  • Safety Data Sheet: Indole-3-propionic acid . Carl ROTH. Available at: [Link]

  • Dress for Success: PPE for Distilleries . Spirits & Distilling. Available at: [Link]

  • Safety Data Sheet for 3-[1-[3-(1H-Imidazol-1-yl)propyl]-1H-indol-3-yl]-4-(phenylamino)-1H-pyrrole-2,5-dione . Angene Chemical. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . National Center for Biotechnology Information. Available at: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry . MDPI. Available at: [Link]

  • The performance and pathway of indole degradation by ionizing radiation . PubMed. Available at: [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies . National Center for Biotechnology Information. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2) . National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1) . ResearchGate. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-propyl-1H-indol-6-ol
Reactant of Route 2
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